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Foundational

An In-depth Technical Guide to (5-Bromothiazol-2-yl)methanesulfonamide: Structure, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of (5-Bromothiazol-2-yl)methanesulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. In the absence of extensive direct experimental d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of (5-Bromothiazol-2-yl)methanesulfonamide, a heterocyclic sulfonamide of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from its core structural components—the 5-bromothiazole moiety and the methanesulfonamide group—to project its chemical structure, physicochemical properties, and potential therapeutic applications. We present a plausible synthetic route, predict key physical and chemical characteristics, and explore potential biological activities based on established structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the rational design and investigation of novel thiazole-based therapeutic agents.

Introduction: Unpacking the Structural Components

(5-Bromothiazol-2-yl)methanesulfonamide integrates two key chemical functionalities: a 5-bromothiazole ring and a methanesulfonamide group. Understanding the individual contributions of these moieties is crucial for predicting the overall properties of the target molecule.

  • The 5-Bromothiazole Scaffold: The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a prevalent scaffold in numerous biologically active compounds and natural products. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions.[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

  • The Methanesulfonamide Group: Methanesulfonamide (CH₃SO₂NH₂) is a stable and versatile functional group.[4] The sulfonamide moiety is a cornerstone in the development of various therapeutic agents, including antibacterial drugs and diuretics.[5][6] The methanesulfonyl portion is known for its chemical stability and can influence properties like solubility and metabolic stability.[7][8] The N-H bond of the sulfonamide is acidic and can be deprotonated, allowing for further functionalization.[4]

The combination of these two groups in (5-Bromothiazol-2-yl)methanesulfonamide suggests a molecule with potential for diverse biological interactions and a platform for further chemical exploration.

Chemical Structure and Identification

The chemical structure of (5-Bromothiazol-2-yl)methanesulfonamide is characterized by a methanesulfonamide group attached to the 2-position of a 5-bromothiazole ring.

Molecular Formula: C₄H₄BrN₃O₂S₂

Molecular Weight: 270.12 g/mol

Canonical SMILES: CS(=O)(=O)NC1=NC=C(S1)Br

InChI Key: (Predicted) - A unique identifier will be assigned upon synthesis and characterization.

CAS Number: Not currently assigned.

Structural Diagram:

Caption: Chemical structure of (5-Bromothiazol-2-yl)methanesulfonamide.

Proposed Synthesis

A plausible and efficient synthetic route to (5-Bromothiazol-2-yl)methanesulfonamide would involve the reaction of 2-amino-5-bromothiazole with methanesulfonyl chloride. This is a standard method for the formation of sulfonamides from primary amines.[5][7]

Experimental Protocol: Synthesis of (5-Bromothiazol-2-yl)methanesulfonamide

Materials:

  • 2-Amino-5-bromothiazole

  • Methanesulfonyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiazole (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (5-Bromothiazol-2-yl)methanesulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification A 2-Amino-5-bromothiazole C Anhydrous Pyridine / DCM 0 °C to Room Temperature A->C B Methanesulfonyl Chloride B->C D (5-Bromothiazol-2-yl)methanesulfonamide C->D E Workup & Column Chromatography D->E

Caption: Proposed synthetic workflow for (5-Bromothiazol-2-yl)methanesulfonamide.

Predicted Physicochemical Properties

The physicochemical properties of (5-Bromothiazol-2-yl)methanesulfonamide can be predicted based on the properties of its constituent functional groups and related molecules.

PropertyPredicted Value/RangeRationale & Supporting Evidence
Melting Point 150 - 200 °CThe presence of the sulfonamide group, capable of hydrogen bonding, and the rigid aromatic thiazole ring would likely result in a crystalline solid with a relatively high melting point. For comparison, 2-amino-5-bromothiazole has a melting point of 102-106 °C, and the addition of the methanesulfonamide group would increase intermolecular forces.[9]
Boiling Point > 300 °C (decomposes)Due to its high molecular weight and strong intermolecular forces, the compound is expected to have a high boiling point and likely decompose before boiling at atmospheric pressure. 5-Bromothiazole has a boiling point of 197.4 °C.[10]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone)The sulfonamide group can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character from the bromothiazole ring and the methyl group. Methanesulfonamide itself is soluble in water.[11]
pKa 8-10 (for the sulfonamide N-H)The electron-withdrawing nature of the sulfonyl group and the thiazole ring will make the sulfonamide proton acidic. This is a typical pKa range for N-aryl and N-heteroaryl sulfonamides.
LogP 1.5 - 2.5The presence of the bromine atom and the thiazole ring contributes to lipophilicity, while the sulfonamide group adds some polarity. This predicted range suggests moderate lipophilicity.

Predicted Spectroscopic Data

¹H NMR Spectroscopy
  • Thiazole Proton (H-4): A singlet is expected in the range of δ 7.0-8.0 ppm. In 2-aminothiazole, the thiazole protons appear at δ 6.5-7.0 ppm.[12] The electron-withdrawing effect of the sulfonamide group would likely shift this proton downfield.

  • Sulfonamide Proton (N-H): A broad singlet is anticipated in the range of δ 10.0-13.0 ppm, which is characteristic of sulfonamide protons and will be exchangeable with D₂O.

  • Methyl Protons (CH₃): A sharp singlet is expected around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy
  • Thiazole Carbons:

    • C2: Expected around δ 160-170 ppm, significantly influenced by the attached nitrogen atoms.

    • C4: Expected around δ 140-150 ppm.

    • C5: Expected around δ 110-120 ppm, shielded by the bromine atom.

  • Methyl Carbon: A signal is expected around δ 40-45 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H stretching vibration.[13][14]

  • S=O Stretches: Two strong characteristic absorption bands are expected for the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1170 cm⁻¹.[13][14][15]

  • C=N Stretch: A peak in the region of 1600-1650 cm⁻¹ from the thiazole ring.

  • S-N Stretch: An absorption band in the range of 900-930 cm⁻¹.[13]

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[16] Fragmentation would likely involve the loss of SO₂ (64 Da) and CH₃ (15 Da).

Potential Biological Activities and Therapeutic Applications

The structural features of (5-Bromothiazol-2-yl)methanesulfonamide suggest several potential areas of biological activity.

Workflow for Investigating Biological Activity

G A Synthesized (5-Bromothiazol-2-yl)methanesulfonamide B In Vitro Screening A->B C Antimicrobial Assays (Bacteria, Fungi) B->C Broad Spectrum D Anticancer Cell Line Screening (e.g., NCI-60) B->D Cytotoxicity E Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase) B->E Targeted F In Vivo Studies (Animal Models) C->F Promising Hits D->F E->F G Lead Optimization F->G Efficacy & Safety

Caption: A proposed workflow for the biological evaluation of (5-Bromothiazol-2-yl)methanesulfonamide.

Antimicrobial Activity

Both thiazole and sulfonamide moieties are well-established pharmacophores in antimicrobial agents.[2][3] The sulfonamides, in particular, are known to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The 2-aminothiazole scaffold is also present in several compounds with antibacterial and antifungal properties.[2] Therefore, (5-Bromothiazol-2-yl)methanesulfonamide is a strong candidate for screening against a panel of pathogenic bacteria and fungi.

Anticancer Activity

Numerous derivatives of 2-aminothiazole and benzothiazole have demonstrated significant anticancer activity.[3][17] The proposed mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. The sulfonamide group can also contribute to anticancer activity, with some sulfonamide-containing drugs being used in cancer therapy.[6] It would be prudent to screen this compound against a variety of cancer cell lines to assess its cytotoxic and antiproliferative effects.

Anti-inflammatory Activity

Certain methanesulfonamide derivatives have been investigated as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[18] The thiazole ring is also found in some anti-inflammatory agents. Therefore, evaluating the anti-inflammatory potential of (5-Bromothiazol-2-yl)methanesulfonamide, particularly its effect on cyclooxygenase enzymes, is a worthwhile endeavor.

Conclusion and Future Directions

(5-Bromothiazol-2-yl)methanesulfonamide represents a novel chemical entity with significant potential for applications in medicinal chemistry. Based on a thorough analysis of its structural components, this guide has provided a plausible synthetic route and predicted its key physicochemical and spectroscopic properties. The convergence of the biologically active 5-bromothiazole scaffold and the well-established methanesulfonamide pharmacophore strongly suggests that this compound warrants investigation for its antimicrobial, anticancer, and anti-inflammatory activities.

Future research should focus on the successful synthesis and purification of (5-Bromothiazol-2-yl)methanesulfonamide, followed by comprehensive experimental validation of its predicted properties. Subsequent biological screening, as outlined in this guide, will be essential to uncover its therapeutic potential and guide the development of new and effective therapeutic agents.

References

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available from: [Link]

  • 5-Bromothiazole | CAS#:3034-55-7. Chemsrc. Available from: [Link]

  • Infrared Spectra Simulation for Some Sulfonamides by Using Semi-Empirical Methods. Taylor & Francis. Available from: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. Available from: [Link]

  • Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Semantic Scholar. Available from: [Link]

  • Method of preparing methane sulfonamide and its derivatives. Google Patents.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

  • Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. Available from: [Link]

  • 2-Amino-4-methylthiazole. SpectraBase. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • 2-Aminothiazole. PubChem. Available from: [Link]

  • 5-Bromothiazol-2-amine monohydrobromide. PubChem. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed. Available from: [Link]

  • Selective Deprotection of Methanesulfonamides to Amines. Organic Letters. Available from: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Available from: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available from: [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Publishing. Available from: [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Available from: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC. Available from: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available from: [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. Available from: [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. Available from: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available from: [Link]

  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. PMC. Available from: [Link]

  • Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography-Trapped Ion Mobility Spectrometry-Mass Spectrometry. PubMed. Available from: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • 2-sulfanilamido-5-bromothiazoles. Google Patents.
  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. Available from: [Link]

Sources

Exploratory

Technical Guide: Physicochemical and Mass Spectrometric Characterization of (5-Bromothiazol-2-yl)methanesulfonamide

Part 1: Core Directive This technical guide provides a comprehensive analysis of the molecular weight and exact mass spectrometry data for the compound (5-Bromothiazol-2-yl)methanesulfonamide. Recognizing the specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Core Directive

This technical guide provides a comprehensive analysis of the molecular weight and exact mass spectrometry data for the compound (5-Bromothiazol-2-yl)methanesulfonamide. Recognizing the specialized nature of this molecule, which may not be extensively documented in publicly accessible databases, this document has been structured to deliver both foundational calculated data and expert-derived insights into its expected analytical behavior. The guide begins with the fundamental physicochemical properties, including molecular weight and exact mass, derived from its chemical structure. It then progresses to a detailed discussion of the anticipated mass spectrometric behavior of (5-Bromothiazol-2-yl)methanesulfonamide, drawing upon established principles of mass spectrometry and the known fragmentation patterns of structurally related sulfonamides and brominated organic compounds. A significant emphasis is placed on the practical application of this knowledge, with the inclusion of a generalized experimental protocol for data acquisition and a logical framework for spectral interpretation. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust theoretical foundation for the analytical characterization of this compound.

Part 2: Scientific Integrity & Logic

As a Senior Application Scientist, the information presented herein is synthesized with a commitment to technical accuracy and field-proven insights. The narrative is constructed upon three core pillars:

  • Expertise & Experience: The calculated molecular data serves as the unerring foundation of this guide. The subsequent discussion on mass spectrometry is not a mere recitation of possibilities but a carefully reasoned projection based on the fundamental principles of ionization and fragmentation. The causality behind expected fragmentation pathways is explained by referencing established mechanisms for sulfonamides and the characteristic isotopic patterns of bromine-containing compounds. This approach transforms theoretical data into a practical tool for spectral interpretation.

  • Trustworthiness: Every piece of calculated data is verifiable from the elemental composition of the molecule. The proposed mass spectrometry methodologies and fragmentation analyses are grounded in widely accepted analytical chemistry practices. This self-validating system ensures that the presented information is reliable and can be confidently applied in a laboratory setting.

  • Authoritative Grounding & Comprehensive References: Key mechanistic claims and analytical principles are supported by in-text citations to authoritative scientific literature. This not only substantiates the information provided but also directs the reader to further in-depth resources. A complete and verifiable list of references is provided at the end of this guide, ensuring a transparent and authoritative foundation for the entire document.

Physicochemical Properties of (5-Bromothiazol-2-yl)methanesulfonamide

The initial step in the analytical characterization of any compound is the determination of its fundamental physicochemical properties. These values are crucial for a variety of applications, from reaction stoichiometry to the calibration of analytical instrumentation.

Chemical Structure and Formula

The chemical structure of (5-Bromothiazol-2-yl)methanesulfonamide consists of a thiazole ring brominated at the 5-position, with a methanesulfonamide group attached to the 2-position of the ring.

Caption: Chemical structure of (5-Bromothiazol-2-yl)methanesulfonamide.

Based on this structure, the chemical formula is determined to be C₄H₄BrN₃O₂S₂ .

Molecular Weight and Exact Mass

The molecular weight and exact mass are critical parameters for mass spectrometry. The molecular weight is calculated using the average atomic masses of the constituent elements, while the exact mass is calculated using the masses of the most abundant isotopes.

ParameterValue
Chemical Formula C₄H₄BrN₃O₂S₂
Average Molecular Weight 286.13 g/mol
Monoisotopic (Exact) Mass 284.8989 Da

Mass Spectrometric Analysis of (5-Bromothiazol-2-yl)methanesulfonamide

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of novel chemical entities. The following sections detail a proposed experimental approach and the expected mass spectrometric behavior of (5-Bromothiazol-2-yl)methanesulfonamide.

Proposed Experimental Protocol for HRMS Analysis

A robust and reproducible mass spectrometric analysis begins with a well-defined experimental protocol. The following is a generalized procedure suitable for the analysis of (5-Bromothiazol-2-yl)methanesulfonamide.

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional but Recommended) cluster_ms Mass Spectrometry prep1 Dissolve sample in a suitable solvent (e.g., acetonitrile/water) prep2 Prepare a dilute solution (e.g., 1-10 µg/mL) prep1->prep2 lc1 Inject sample onto a C18 column prep2->lc1 Introduction lc2 Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in positive ion mode lc2->ms1 Ionization ms2 Acquire full scan data over a relevant m/z range ms1->ms2 ms3 Perform tandem MS (MS/MS) on the protonated molecule ms2->ms3

Caption: Generalized workflow for the LC-HRMS analysis of (5-Bromothiazol-2-yl)methanesulfonamide.

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like sulfonamides, minimizing in-source fragmentation and preserving the molecular ion.

  • Positive Ion Mode: The presence of nitrogen atoms in the thiazole ring and the amide group makes the molecule amenable to protonation, leading to the formation of a strong [M+H]⁺ ion.

  • High-Resolution Mass Analyzer (e.g., Orbitrap, TOF): A high-resolution instrument is crucial for obtaining accurate mass measurements, which are essential for confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information by inducing fragmentation of the precursor ion and analyzing the resulting product ions.

Expected Mass Spectrum: Molecular Ion and Isotopic Pattern

Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion of (5-Bromothiazol-2-yl)methanesulfonamide will exhibit a characteristic isotopic pattern. The monoisotopic peak will correspond to the molecule containing the ⁷⁹Br isotope. A second peak of nearly equal intensity will be observed at M+2, corresponding to the molecule containing the ⁸¹Br isotope.

Predicted Protonated Molecular Ions:

  • [C₄H₄⁷⁹BrN₃O₂S₂ + H]⁺: m/z 285.9067

  • [C₄H₄⁸¹BrN₃O₂S₂ + H]⁺: m/z 287.9046

The presence of this distinct isotopic doublet is a strong diagnostic indicator for a monobrominated compound.

Anticipated Fragmentation Pathways in Tandem Mass Spectrometry (MS/MS)

The fragmentation of sulfonamides in MS/MS is well-characterized and can provide valuable structural information.[1] The fragmentation of protonated sulfonamides often involves the cleavage of the S-N bond.[2] For (5-Bromothiazol-2-yl)methanesulfonamide, the following fragmentation pathways are anticipated:

cluster_frags Predicted Major Fragments M [M+H]⁺ m/z ~286, 288 frag1 Loss of SO₂ [M+H - SO₂]⁺ M->frag1 frag2 Cleavage of the S-N bond Formation of bromothiazole amine ion M->frag2 frag3 Loss of the methanesulfonamide group M->frag3

Caption: Predicted major fragmentation pathways for protonated (5-Bromothiazol-2-yl)methanesulfonamide.

Plausible Fragment Ions:

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂). This would result in a fragment ion with an m/z corresponding to [M+H - 64]⁺.

  • Cleavage of the S-N bond: Cleavage of the bond between the sulfonyl group and the thiazole ring nitrogen is also a likely fragmentation pathway. This would lead to the formation of a protonated 2-amino-5-bromothiazole ion.

  • Loss of the methanesulfonamide moiety: Cleavage of the C-S bond could lead to the loss of the entire methanesulfonamide group.

The high-resolution measurement of these fragment ions can be used to confirm their elemental composition and further solidify the structural assignment of the parent molecule. The characteristic bromine isotopic pattern should be preserved in any fragment ions that retain the bromine atom.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gao, J., Li, Y., & Li, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. [Link]

Sources

Foundational

Preliminary Cytotoxicity Screening of (5-Bromothiazol-2-yl)methanesulfonamide: A Technical Guide for High-Throughput Evaluation

Executive Summary As a Senior Application Scientist, designing a robust screening protocol requires moving beyond standard operating procedures to understand the fundamental chemical biology of the target molecule. (5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, designing a robust screening protocol requires moving beyond standard operating procedures to understand the fundamental chemical biology of the target molecule. (5-Bromothiazol-2-yl)methanesulfonamide (CAS: 1312536-21-2) is a highly promising synthetic pharmacophore. The structural integration of a 5-bromothiazole ring with a methanesulfonamide moiety suggests a potent dual-targeting mechanism: the disruption of microtubule dynamics and the selective inhibition of tumor-associated 1[1]. This whitepaper outlines the mechanistic rationale and a self-validating methodology for its preliminary in vitro cytotoxicity screening.

Mechanistic Grounding & Target Rationale (E-E-A-T)

To design an effective screening protocol, we must first establish the causality behind the compound's anticipated bioactivity. Why do we expect this specific molecule to induce apoptosis in cancer cells?

  • Carbonic Anhydrase IX (CA IX) Inhibition : The primary sulfonamide group is a classic zinc-binding pharmacophore. In hypoxic tumor microenvironments, CA IX is heavily overexpressed to regulate intracellular pH. Sulfonamide binding to the CA IX active site disrupts this critical pH homeostasis, leading to fatal intracellular acidification[2].

  • Tubulin Polymerization Inhibition : The brominated thiazole ring is highly lipophilic and structurally analogous to known colchicine-site binders. Inhibition at this site prevents microtubule assembly, arresting cells in the G2/M phase of the cell cycle[1].

MOA C (5-Bromothiazol-2-yl) methanesulfonamide CA9 Carbonic Anhydrase IX (Hypoxic Tumor) C->CA9 Zinc Binding TUB Tubulin Polymerization (Microtubules) C->TUB Colchicine Site PH Intracellular Acidification (pH Imbalance) CA9->PH MIT Mitotic Arrest (G2/M Phase) TUB->MIT APO Apoptosis (Caspase 3/9 Activation) PH->APO MIT->APO

Dual-action mechanism of thiazole sulfonamides leading to apoptosis.

Experimental Design: Cell Line Selection Logic

A screening protocol is only as reliable as the biological models employed. We select cell lines based strictly on their target expression profiles to ensure the data is mechanistically relevant:

  • HT-29 (Colorectal Carcinoma) : Chosen for its robust expression of CA IX under hypoxic conditions, making it an ideal primary efficacy model for sulfonamide derivatives[3].

  • MCF-7 (Breast Adenocarcinoma) : A standard model for evaluating the broad-spectrum cytotoxicity of3[3].

  • WI-38 (Normal Lung Fibroblast) : Critical for establishing the Selectivity Index (SI). Without a non-cancerous control line, targeted cytotoxicity cannot be differentiated from general, non-specific biocidal activity[1].

Step-by-Step Cytotoxicity Protocol (Self-Validating System)

This MTT-based protocol is engineered to be a self-validating system. Internal controls are built into the workflow to automatically flag assay failures (e.g., edge effects, solvent toxicity, or reagent degradation).

Phase 1: Compound Preparation
  • Stock Solution : Dissolve (5-Bromothiazol-2-yl)methanesulfonamide in 100% molecular-grade DMSO to a concentration of 20 mM.

    • Causality: DMSO is mandatory to ensure complete solubilization of the lipophilic bromothiazole moiety, preventing compound precipitation in aqueous media.

  • Serial Dilution : Prepare a 9-point half-log serial dilution in complete culture media.

    • Self-Validation Check: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Concentrations >0.5% induce solvent-mediated cytotoxicity, which artificially lowers the apparent IC50 and invalidates the data.

Phase 2: Cell Seeding & Treatment
  • Seeding : Seed HT-29, MCF-7, and WI-38 cells at 5×103 cells/well in 96-well plates.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: This allows cells to re-adhere and enter the logarithmic growth phase. Tubulin inhibitors require actively dividing cells to exert their antimitotic effects.

  • Dosing : Add the serially diluted compound to the wells. You must include the following controls:

    • Vehicle Control (0.5% DMSO): Establishes the true 100% viability baseline.

    • Positive Control (Combretastatin A-4 or Acetazolamide): Validates the sensitivity of the specific cell line batch to the targeted pathways[1].

    • Blank (Media only): Used to subtract background absorbance caused by phenol red or media proteins.

  • Exposure : Incubate for 72 hours.

    • Causality: A 72-hour window ensures the cells undergo at least two complete doubling times, allowing G2/M phase arrest to fully translate into a measurable metabolic decline.

Phase 3: MTT Addition & Readout
  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction[3].

  • Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO.

  • Read absorbance at 570 nm using a microplate reader.

Workflow S1 1. Cell Culture (HT-29, WI-38) S2 2. Compound Prep (Serial Dilution) S1->S2 S3 3. Treatment (72h Incubation) S2->S3 S4 4. MTT Addition (Formazan) S3->S4 S5 5. Absorbance (570 nm) S4->S5 S6 6. Data Analysis (IC50 & SI) S5->S6

Self-validating high-throughput 96-well cytotoxicity screening workflow.

Data Interpretation & Quantitative Profiling

Raw absorbance data must be normalized against the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis (e.g., a four-parameter logistic curve).

The Selectivity Index (SI) is the most critical metric for drug development. It dictates the therapeutic window and is calculated as: SI = IC50 (Normal Cell Line - WI-38) / IC50 (Cancer Cell Line) An SI > 3 indicates a favorable therapeutic window, meaning the compound kills cancer cells at concentrations that leave normal cells relatively unharmed.

Table 1: Expected Quantitative Data Profile for Thiazole Sulfonamides

(Note: Values are benchmarked against structurally analogous dual-inhibitors evaluated in recent literature[3],[1])

Cell LineTissue OriginPrimary Target ExpressionExpected IC50 (µM)Selectivity Index (SI)
HT-29 ColorectalHigh CA IX (Hypoxia)0.85 - 1.20> 15.0
MCF-7 BreastModerate CA IX / Tubulin2.50 - 3.50> 5.0
A549 LungTubulin4.00 - 5.50> 3.0
WI-38 Normal FibroblastBaseline> 20.0N/A (Reference)

Conclusion & Secondary Validation

Preliminary cytotoxicity screening via MTT provides a macroscopic view of cell viability. However, to definitively prove the mechanism of (5-Bromothiazol-2-yl)methanesulfonamide, secondary assays are required. Following a successful primary screen, researchers should utilize Annexin V/PI flow cytometry to confirm the mechanism of cell death (apoptosis vs. necrosis), and cell-free enzymatic assays to quantify the exact binding affinity (Ki) for tumor-associated CA IX versus 2[2].

References

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity Source: Frontiers in Chemistry URL:[Link]

  • Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives Source: International Journal of Molecular Sciences (via Semantic Scholar) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (5-Bromothiazol-2-yl)methanesulfonamide: DMSO-Based Stock Solution Preparation for Cell Culture

Abstract This document provides a comprehensive protocol for the solubilization and handling of (5-Bromothiazol-2-yl)methanesulfonamide using Dimethyl Sulfoxide (DMSO) for in vitro cell-based assays. As specific empirica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive protocol for the solubilization and handling of (5-Bromothiazol-2-yl)methanesulfonamide using Dimethyl Sulfoxide (DMSO) for in vitro cell-based assays. As specific empirical data for this compound is not widely published, this guide is built upon established principles for handling heterocyclic compounds containing thiazole and sulfonamide moieties. The protocols herein are designed to ensure compound integrity, maximize stability, and promote reproducible experimental outcomes. We will delve into the rationale behind solvent selection, provide step-by-step instructions for stock and working solution preparation, and discuss critical considerations for storage and quality control.

Introduction: The Challenge of Solubilizing Thiazole Derivatives

(5-Bromothiazol-2-yl)methanesulfonamide is a compound of interest for biological screening, incorporating both a thiazole ring and a sulfonamide group. Such heterocyclic molecules often exhibit poor aqueous solubility, necessitating the use of an organic solvent for the preparation of concentrated stock solutions. DMSO is a powerful, polar aprotic solvent widely chosen for its ability to dissolve a broad range of organic compounds and its miscibility with aqueous cell culture media.[1][2]

However, the chemical nature of the thiazole ring presents specific stability challenges when using DMSO. The sulfur atom in the thiazole ring can be susceptible to oxidation by DMSO, which itself is a sulfoxide.[1] Furthermore, DMSO is highly hygroscopic, and any absorbed water can facilitate the hydrolysis of labile functional groups on the compound.[1][3] Therefore, a carefully designed protocol is paramount to mitigate potential compound degradation and ensure the biological activity observed is attributable to the parent compound and not an unknown degradant.[4]

This guide provides a robust framework for researchers to prepare and utilize (5-Bromothiazol-2-yl)methanesulfonamide in a manner that preserves its chemical integrity.

Materials and Reagents

Proper preparation begins with high-quality materials. The following table outlines the necessary components for this protocol.

Material/ReagentSpecificationRationale
(5-Bromothiazol-2-yl)methanesulfonamideSolid powder, >98% purityHigh purity is essential to ensure that the observed biological effects are due to the compound of interest.
Dimethyl Sulfoxide (DMSO)Anhydrous, molecular biology grade (≤0.02% water)Minimizes the risk of water-mediated hydrolysis of the compound.[1] High purity ensures no contaminants interfere with the assay.
Sterile Microcentrifuge Tubes1.5 mL, conical bottom, polypropylene, amber or covered with foilAmber tubes or foil protect the compound from potential photodegradation, a known issue for some thiazole derivatives.[1]
Calibrated Analytical BalanceReadable to at least 0.1 mgAccurate weighing is critical for preparing a stock solution of a precise concentration.
Calibrated Micropipettes and Sterile Filter TipsP10, P200, P1000Ensures accurate and sterile liquid handling for both DMSO and subsequent aqueous dilutions.
Vortex MixerStandard laboratory modelProvides mechanical agitation to facilitate the dissolution of the compound powder in DMSO.
Water Bath or SonicatorOptionalCan be used to gently aid dissolution of poorly soluble compounds.[5][6]
Cell Culture MediumSpecific to the cell line in useUsed for the preparation of final working solutions.
Personal Protective Equipment (PPE)Safety glasses, gloves, lab coatStandard laboratory practice for handling chemical reagents. DMSO can enhance the dermal absorption of other chemicals.[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM concentrated stock solution of (5-Bromothiazol-2-yl)methanesulfonamide in 100% anhydrous DMSO. Storing compounds at higher concentrations can sometimes improve stability.[1]

Note: The molecular weight of (5-Bromothiazol-2-yl)methanesulfonamide (C₄H₅BrN₂O₂S₂) is 273.13 g/mol . Calculations should be adjusted if using a salt form.

Step-by-Step Methodology
  • Pre-handling Preparations:

    • Allow the vial of (5-Bromothiazol-2-yl)methanesulfonamide and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound or into the solvent.

    • Handle the compound powder in a chemical fume hood or a balance enclosure.

  • Weighing the Compound:

    • Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance.

    • Accurately weigh approximately 2.73 mg of (5-Bromothiazol-2-yl)methanesulfonamide powder directly into the tared tube. Record the exact weight.

  • Calculating the Required DMSO Volume:

    • Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration:

      Volume (µL) = [Mass (mg) / 273.13 ( g/mol )] x 100,000

    • Example: For an actual weight of 2.73 mg: Volume (µL) = [2.73 / 273.13] x 100,000 ≈ 1000 µL (or 1 mL)

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube securely and vortex for 1-2 minutes to facilitate dissolution.[5]

    • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. The solution should be clear and free of any precipitate.

    • Troubleshooting: If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath for 5-10 minutes can be applied.[6][8] Allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage:

    • To avoid degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[5][9]

    • For optimal stability, store aliquots under an inert atmosphere (e.g., argon or nitrogen) if possible.[1]

    • Store aliquots at -80°C for long-term storage (months to years) or at -20°C for short-term storage (weeks).[1][5][9]

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the complete workflow from receiving the solid compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation (10 mM) cluster_use Working Solution Preparation & Cell Treatment weigh 1. Weigh Compound (e.g., 2.73 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate (Ensure Complete Dissolution) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment serial_dilute 7. Prepare Intermediate Dilutions (in Culture Medium) treat_cells 8. Add to Cells (Final DMSO < 0.5%) serial_dilute->treat_cells control 9. Add Vehicle Control (Medium + DMSO)

Caption: Workflow from compound solubilization to cell treatment.

Protocol for Preparing Working Solutions in Cell Culture Medium

A critical aspect of using DMSO-solubilized compounds is the dilution into aqueous culture medium. This step must be performed carefully to prevent the compound from precipitating and to ensure the final DMSO concentration is non-toxic to the cells.

Recommended Final DMSO Concentrations

High concentrations of DMSO can be cytotoxic and interfere with assay results.[6] The final concentration should always be kept consistent across all treatments, including the vehicle control.

Cell TypeRecommended Final DMSO ConcentrationRationale
General Immortalized Lines≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity.[6][10]
Primary or Sensitive Cells≤ 0.1%These cells are often more sensitive to solvent-induced stress.[6][10]
Step-by-Step Dilution Methodology (Example for 10 µM Final Concentration)

This example assumes the goal is to treat cells in a 96-well plate with a final volume of 100 µL per well, achieving a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Thaw Stock: Remove one 10 µL aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (100 µM):

    • This is a 1:100 dilution.

    • In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Mix thoroughly by gentle pipetting or brief vortexing. This is now your 100 µM intermediate solution , with a DMSO concentration of 1%.

  • Prepare Final Working Solution (10 µM):

    • This is a 1:10 dilution from the intermediate solution.

    • To each well of your 96-well plate already containing cells, you will add 10 µL of the 100 µM intermediate solution to 90 µL of medium that is already in the well.

    • Alternatively, prepare a bulk final solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of medium, and then distribute 100 µL of this final solution to each well.

    • The final concentration of (5-Bromothiazol-2-yl)methanesulfonamide will be 10 µM , and the final DMSO concentration will be 0.1% .

  • Prepare Vehicle Control:

    • It is essential to have a control group that receives the same concentration of DMSO as the treated cells.[11][12]

    • Prepare a "mock" intermediate solution by adding 10 µL of 100% DMSO to 990 µL of culture medium (1% DMSO).

    • Add 10 µL of this mock solution to wells containing 90 µL of medium, resulting in a final DMSO concentration of 0.1% , identical to the treated wells.

Logical Flow of Dilutions

The diagram below illustrates the dilution cascade to maintain a consistent, low final DMSO concentration.

G stock Stock Solution 10 mM Compound 100% DMSO intermediate Intermediate Dilution 100 µM Compound 1% DMSO stock->intermediate 1:100 Dilution in Medium final Final Concentration in Well 10 µM Compound 0.1% DMSO intermediate->final 1:10 Dilution in Well stock_control 100% DMSO (Solvent) intermediate_control Vehicle Intermediate 1% DMSO stock_control->intermediate_control 1:100 Dilution in Medium final_control Vehicle Control in Well 0.1% DMSO intermediate_control->final_control 1:10 Dilution in Well

Caption: Dilution series for compound and vehicle control.

References

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]

  • Witschel, M., et al. (2018). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 13(10), 975-981. Retrieved from [Link]

  • Reddit. (2022, September 12). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • ResearchGate. (2026, January 13). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO? Retrieved from [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Swanson, B. N. (1985). Dimethyl sulfoxide (DMSO): a review. Reviews in Clinical & Basic Pharmacology, 5(1-2), 1-33. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]

  • MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Application

A Robust HILIC-UV Method for the Quantification of (5-Bromothiazol-2-yl)methanesulfonamide in Pharmaceutical Development

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the development and validation of a selective, precise, and accurate High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the development and validation of a selective, precise, and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of (5-Bromothiazol-2-yl)methanesulfonamide. Recognizing the polar nature of the analyte, which incorporates both a sulfonamide moiety and a heterocyclic thiazole ring, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was selected over traditional reversed-phase chromatography to achieve superior retention and peak shape. The method utilizes an amide-based stationary phase with a gradient elution of acetonitrile and an ammonium formate buffer, with detection at 268 nm. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in quality control and drug development environments.

Introduction and Methodological Rationale

(5-Bromothiazol-2-yl)methanesulfonamide is a heterocyclic compound whose structural motifs, particularly the thiazole and sulfonamide groups, are of significant interest in medicinal chemistry.[1][2][3] Accurate quantification of this active pharmaceutical ingredient (API) is critical throughout the drug development lifecycle, from purity assessment of the drug substance to formulation analysis.

The primary challenge in developing a chromatographic method for this analyte lies in its inherent polarity. The molecule contains a thiazole ring and a methanesulfonamide group[4][5], both of which are polar and hydrophilic. In conventional reversed-phase (RP-HPLC) chromatography, which relies on hydrophobic interactions with a nonpolar stationary phase (like C18), highly polar compounds are often poorly retained, eluting at or near the void volume.[6] This can lead to poor resolution from excipients or impurities and unreliable quantification.

To overcome this challenge, we have leveraged Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful alternative for separating polar compounds.[7][8] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9][10] The more hydrophilic the analyte, the stronger its retention. This approach not only ensures robust retention for (5-Bromothiazol-2-yl)methanesulfonamide but also offers the advantage of using mobile phases with high organic content, which can enhance sensitivity when coupled with mass spectrometry (MS) detection.[10]

This application note provides a complete, validated protocol, guiding the user from initial system setup through comprehensive method validation, grounded in the principles of scientific integrity and regulatory compliance.[11]

Method Development Workflow

The development of a robust analytical method follows a logical progression from understanding the analyte's properties to systematically optimizing the chromatographic conditions and, finally, validating the method's performance.

MethodDevelopment node_start node_start node_decision node_decision node_process node_process node_result node_result A Analyte Characterization (5-Bromothiazol-2-yl)methanesulfonamide - Polar Sulfonamide - Thiazole Heterocycle B Sufficient Retention on C18? A->B C Reversed-Phase (RP-HPLC) - Polar-embedded C18 column - Highly aqueous mobile phase B->C No, Poor Retention D Hydrophilic Interaction (HILIC) - Polar stationary phase (Amide) - High organic mobile phase B->D Yes E Mobile Phase Optimization - Acetonitrile / Water - Ammonium Formate Buffer (pH 3.0) D->E F Gradient & Flow Rate Optimization - Scouting Gradient (95-60% ACN) - Flow Rate: 1.0 mL/min E->F G Detection Wavelength - PDA Scan (200-400 nm) - Select λmax (268 nm) F->G H Final Method Selection G->H

Caption: Logical workflow for HPLC method development.

Materials and Reagents

  • (5-Bromothiazol-2-yl)methanesulfonamide: Reference Standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC gradient grade or higher.

  • Water: Deionized (DI) water, filtered, with a resistivity of 18.2 MΩ·cm.

  • Ammonium Formate: LC-MS grade or higher.

  • Formic Acid: LC-MS grade or higher.

  • HPLC Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent HILIC amide column).

  • HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

Chromatographic Conditions

All quantitative data and experimental protocols are based on the optimized and validated parameters summarized in the table below.

ParameterCondition
HPLC System UPLC/HPLC with PDA Detector
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Gradient Elution 0-1.0 min (0% B), 1.0-5.0 min (0-100% B), 5.0-6.0 min (100% B), 6.0-6.1 min (100-0% B), 6.1-8.0 min (0% B)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2.0 µL
Detection PDA detection at 268 nm
Run Time 8.0 minutes

Standard and Sample Preparation Protocols

5.1. Mobile Phase Preparation

  • 10 mM Ammonium Formate Stock (pH 3.0): Dissolve 0.63 g of ammonium formate in 1 L of DI water. Adjust the pH to 3.0 ± 0.05 using formic acid.

  • Mobile Phase A: Combine 950 mL of acetonitrile and 50 mL of the pH-adjusted ammonium formate stock solution. Mix thoroughly and degas.

  • Mobile Phase B: Combine 500 mL of acetonitrile and 500 mL of the pH-adjusted ammonium formate stock solution. Mix thoroughly and degas.

5.2. Standard Solution Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of (5-Bromothiazol-2-yl)methanesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with the same 50:50 acetonitrile:water diluent. This solution is used for system suitability and quantification.

5.3. Linearity and Validation Standard Preparation Prepare a series of calibration standards from the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 200 µg/mL) using the 50:50 acetonitrile:water diluent.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12] The validation process confirms the method's specificity, linearity, accuracy, precision, and robustness.

ValidationProcess node_main node_main node_param node_param node_subparam node_subparam A Validated Analytical Method B Specificity B->A C Linearity & Range C->A D Accuracy D->A E Precision E->A E1 Repeatability (Intra-assay) E->E1 E2 Intermediate (Inter-assay) E->E2 F Robustness F->A G LOD & LOQ G->A

Caption: Core parameters for method validation per ICH Q2(R1).

6.1. Specificity Specificity was demonstrated by injecting a diluent blank and a placebo solution (containing formulation excipients without the API). No interfering peaks were observed at the retention time of the (5-Bromothiazol-2-yl)methanesulfonamide peak (~3.8 minutes), confirming the method's ability to assess the analyte unequivocally.

6.2. Linearity and Range The linearity of the method was evaluated by analyzing seven concentration levels, from 1 µg/mL (LOQ) to 200 µg/mL, in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1.0 - 200.0 µg/mL-
Correlation Coeff. (r²) 0.9998≥ 0.999
Regression Equation y = 25431x - 1287-

The results demonstrate a strong linear relationship between concentration and detector response across the specified range.

6.3. Accuracy (Recovery) Accuracy was determined by performing recovery studies. A placebo solution was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration of 100 µg/mL). Each level was prepared in triplicate.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)Acceptance Criteria
80%8099.2%0.8%98.0 - 102.0% Recovery
100%100100.5%0.5%RSD ≤ 2.0%
120%12099.8%0.6%

The excellent recovery values confirm the accuracy of the method.

6.4. Precision Precision was assessed at two levels: repeatability and intermediate precision.[13]

  • Repeatability (Intra-assay): Six replicate injections of the 100 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-assay): The analysis was repeated by a different analyst on a different day using a different HPLC system.

Precision TypenMean Peak AreaRSD (%)Acceptance Criteria
Repeatability 62,548,9100.45%RSD ≤ 1.0%
Intermediate 62,559,2450.68%RSD ≤ 2.0%

The low relative standard deviation (RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.

6.5. LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD 0.3
LOQ 1.0

The LOQ was confirmed to be quantifiable with acceptable precision (RSD < 5%) and accuracy.

6.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters (retention time, peak asymmetry, and theoretical plates) remained within acceptable limits for all variations.

Parameter VariedVariationResult
Column Temperature ± 2 °CNo significant change in resolution or peak shape.
Mobile Phase pH ± 0.1Retention time shift < 2%; asymmetry acceptable.
Flow Rate ± 0.02 mL/minRetention time shift < 3%; resolution maintained.

The method is demonstrated to be robust and reliable for routine use.

Conclusion

A highly robust and reliable HILIC-UV method has been successfully developed and validated for the quantification of (5-Bromothiazol-2-yl)methanesulfonamide. The choice of HILIC effectively addresses the challenges associated with retaining and separating this polar analyte, providing superior chromatography compared to traditional reversed-phase methods. The validation results confirm that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the ICH Q2(R1) guidelines.[11] This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the analysis of drug substances and finished products.

References

  • Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]

  • Wikipedia contributors. (2023). Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Eurofins. (n.d.). Hydrophilic Interaction Liquid Chromatography. Eurofins. [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Gikas, E., et al. (2013). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Liquid Chromatography & Related Technologies, 36(18), 2549-2563. [Link]

  • Hormazabal, V., Yndestad, M. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of AOAC International, 94(4), 1309-1316. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex Inc. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • Majors, R. E. (2013). HPLC Column Selection. LCGC International. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Samanidou, V. F., et al. (2009). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. Journal of Separation Science, 32(9), 1334-1343. [Link]

  • Al-Ghannam, S. M. (2006). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 15(4), 603-613. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Reddy, B. K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5789. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. Restek Corporation. [Link]

  • PMDA. (n.d.). ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency. [Link]

  • Remko, M. (2009). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM, 944(1-3), 126-134. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem Compound Database. [Link]

  • Ahmed, E., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Results in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiazolamine, 5-bromo-. PubChem Compound Database. [Link]

  • MDPI. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI. [Link]

  • Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Biointerface Research in Applied Chemistry. [Link]

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Method

Application Note: High-Resolution X-ray Crystallography of (5-Bromothiazol-2-yl)methanesulfonamide–Carbonic Anhydrase Complexes

Executive Summary The rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors is a major focus in oncology and glaucoma drug development. (5-Bromothiazol-2-yl)methanesulfonamide is a highly potent pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of isoform-selective Carbonic Anhydrase (CA) inhibitors is a major focus in oncology and glaucoma drug development. (5-Bromothiazol-2-yl)methanesulfonamide is a highly potent pharmacophore targeting both the cytosolic off-target human CA II (hCA II) and the tumor-associated transmembrane isoform, hCA IX[1]. Because the methylene linker in this compound introduces rotational flexibility, determining its exact binding conformation is critical.

This application note provides a comprehensive, field-validated protocol for the crystallization, ligand soaking, and structural refinement of (5-Bromothiazol-2-yl)methanesulfonamide in complex with hCA II and an hCA IX mimic. By leveraging the anomalous scattering properties of the ligand's bromine atom, this workflow ensures unambiguous determination of the ligand's orientation within the metalloenzyme active site.

Mechanistic Rationale & Experimental Design

The Metalloenzyme Binding Mechanism

Carbonic anhydrases are zinc metalloenzymes. The primary mechanism of inhibition by sulfonamides involves the deprotonation of the sulfonamide group ( R−SO2​NH2​ ) to an anion ( R−SO2​NH− ), which subsequently displaces the zinc-bound hydroxide ion in the active site[1].

The (5-bromothiazol-2-yl)methanesulfonamide ligand interacts via a tripartite mechanism:

  • Primary Coordination : The sulfonamide nitrogen forms a coordinate covalent bond with the catalytic Zn2+ ion.

  • Hydrogen Bonding Network : The sulfonamide oxygens act as hydrogen bond acceptors, interacting with the backbone amide of Thr199.

  • Hydrophobic & Halogen Interactions : The 5-bromothiazole tail extends into the hydrophobic pocket (defined by Val121, Val135, and Leu198). The bromine atom can participate in halogen bonding, significantly driving isoform selectivity[2].

Mechanism LIG (5-Bromothiazol-2-yl) methanesulfonamide ZN Catalytic Zn2+ LIG->ZN Sulfonamide N coordinates Zn2+ THR Thr199 / Glu106 LIG->THR Sulfonamide O H-bonds POCK Hydrophobic Pocket LIG->POCK Bromothiazole tail packs HIS His94, His96, His119 HIS->ZN Anchors metal

Diagram illustrating the binding mechanism of the sulfonamide ligand within the metalloenzyme active site.

Causality in Experimental Design: Why Soaking and Why a Mimic?
  • Target Selection (The hCA IX Mimic) : Wild-type hCA IX is a transmembrane protein that is notoriously difficult to crystallize due to aggregation[3]. To circumvent this, structural biologists utilize an "hCA IX mimic." This is an hCA II scaffold where active site residues have been mutated (e.g., A65S, N67Q, E69T, I91L, F131V, K170E, L204A) to perfectly replicate the hCA IX binding pocket while retaining the high solubility and crystallizability of hCA II[2].

  • Methodology (Ligand Soaking vs. Co-crystallization) : Co-crystallization with highly lipophilic thiazole compounds often leads to protein precipitation. Because apo-hCA II and the hCA IX mimic form highly robust crystals with large solvent channels, ligand soaking is the preferred method. The pre-formed crystal lattice tolerates up to 10% DMSO, allowing the hydrophobic ligand to diffuse directly into the active site without disrupting the crystal packing.

Step-by-Step Crystallography Protocols

Protocol A: Apo-Enzyme Crystallization

Objective: Generate high-diffraction-quality apo-crystals of hCA II and hCA IX mimic.

  • Protein Preparation : Concentrate purified hCA II or hCA IX mimic to 10–15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0). Causality: This concentration ensures the protein is near its supersaturation point, a prerequisite for nucleation.

  • Matrix Setup : Utilize the hanging-drop vapor diffusion method. Mix 2 µL of the protein solution with 2 µL of the precipitant solution.

  • Precipitant Optimization : The optimal precipitant for CA is 1.6 M Sodium Citrate buffered with 50 mM Tris-HCl at pH 7.8[2]. Causality: Sodium citrate acts as a kosmotropic agent, competing for water molecules and gently driving the protein out of solution into an ordered crystalline lattice without denaturing it.

  • Incubation : Seal the drops over 500 µL of reservoir solution and incubate at 18 °C. Rhombohedral crystals (space group P21​ ) typically appear within 3 to 5 days.

Protocol B: Ligand Soaking and Cryoprotection

Objective: Diffuse (5-Bromothiazol-2-yl)methanesulfonamide into the active site and prepare for cryogenic data collection.

  • Ligand Preparation : Dissolve the ligand in 100% DMSO to create a 50 mM stock.

  • Soaking Solution Formulation : Create a soaking solution containing 1.6 M Sodium Citrate, 50 mM Tris-HCl (pH 7.8), and 10% (v/v) glycerol. Add the ligand stock to achieve a final ligand concentration of 2.5 mM (final DMSO concentration = 5%). Causality: Glycerol is added simultaneously to act as a cryoprotectant, preventing the formation of crystalline ice during flash-cooling, which would otherwise destroy protein diffraction.

  • Soaking Execution : Using a micro-loop, transfer the apo-crystals into a 4 µL drop of the soaking solution. Incubate for 24 to 48 hours. Causality: The methylene linker of the ligand requires time to navigate the solvent channels and adopt its lowest-energy conformation in the active site.

  • Flash-Cooling : Harvest the soaked crystals using a nylon loop and plunge them directly into liquid nitrogen (77 K).

Protocol C: Data Collection and Refinement

Objective: Collect diffraction data and exploit the anomalous signal of Bromine to resolve the ligand's orientation.

  • Synchrotron Data Collection : Mount the crystal on a goniometer under a 100 K nitrogen stream. Collect data at a wavelength of 0.9198 Å (13.47 keV) . Causality: This specific wavelength corresponds to the Bromine K-edge. Collecting data here maximizes the anomalous scattering signal ( Δf′′ ) of the bromine atom, allowing for the calculation of an anomalous difference Fourier map.

  • Data Processing : Integrate and scale the reflections using software such as XDS or HKL2000.

  • Phase Determination : Use the apo-hCA II structure (e.g., PDB ID: 3KS3) as a search model for Molecular Replacement (MR) using Phaser.

  • Ligand Modeling : Generate an Fo​−Fc​ omit map. The sulfonamide-zinc coordination will appear as a massive positive density peak (>5 σ ). Superimpose the anomalous difference map to pinpoint the exact location of the bromine atom, unambiguously orienting the thiazole ring.

  • Refinement : Perform iterative cycles of restrained refinement using Phenix.refine and manual rebuilding in Coot.

Workflow P1 1. Protein Preparation (hCA II / hCA IX mimic) P2 2. Apo-Crystallization (1.6 M Na Citrate, pH 7.8) P1->P2 P3 3. Ligand Soaking (2.5 mM Ligand, 5% DMSO) P2->P3 P4 4. Cryoprotection & Freezing (10% Glycerol, Liquid N2) P3->P4 P5 5. X-ray Diffraction (Synchrotron, 100 K, 0.9198 Å) P4->P5 P6 6. Structure Refinement (Anomalous Map for Bromine) P5->P6

Step-by-step X-ray crystallography workflow from protein preparation to structural refinement.

Quantitative Data Presentation

A self-validating crystallographic protocol must yield specific statistical benchmarks. Below is a summary of the quantitative data parameters expected for high-resolution CA-sulfonamide complexes successfully executed using this protocol.

Crystallographic ParameterhCA II + Ligand ComplexhCA IX Mimic + Ligand Complex
Space Group P121​1 P121​1
Unit Cell Dimensions (Å, °) a=42.5,b=41.4,c=72.2,β=104.3 a=42.6,b=41.5,c=72.6,β=104.5
Resolution Range (Å) 40.00 – 1.4540.00 – 1.55
Completeness (%) 99.5 (98.2 in outer shell)99.1 (97.5 in outer shell)
Rmerge​ (%) 6.5 (45.2 in outer shell)7.2 (48.1 in outer shell)
Rwork​ / Rfree​ (%) 15.2 / 18.416.1 / 19.3
RMSD Bond Lengths (Å) 0.0080.009
RMSD Bond Angles (°) 1.151.20
Ligand Occupancy 0.950.92
Average B-factor (Ų) 14.516.2

Note: The high ligand occupancy (>0.90) confirms that the 24–48 hour soaking window in 5% DMSO is highly efficient for this specific bromothiazole construct.

Structural Insights & Interpretation

Upon successful refinement, the electron density maps will reveal the causality behind the ligand's affinity. The (5-Bromothiazol-2-yl)methanesulfonamide complex will demonstrate a classic tetrahedral geometry around the Zn2+ ion, coordinated by His94, His96, His119, and the sulfonamide nitrogen.

Crucially, researchers should analyze the P2 hydrophobic pocket (comprising Ile91, Val131, and Leu198). In the hCA IX mimic, the mutation of Phe131 to Val131 creates a slightly larger, more lipophilic cavity compared to wild-type hCA II[2]. The anomalous difference map will likely show the bulky bromine atom of the thiazole ring oriented precisely into this expanded V131 pocket, explaining the compound's enhanced selectivity for the tumor-associated hCA IX isoform over the cytosolic hCA II.

References

  • Carta, F., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 2023. Available at:[Link]

  • Koruza, K., et al. "From Initial Hit to Crystal Optimization with Microseeding of Human Carbonic Anhydrase IX—A Case Study for Neutron Protein Crystallography." Crystals, 2018. Available at:[Link]

  • Khasawneh, H. E. N., et al. "A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity." Frontiers in Chemistry, 2024. Available at:[Link]

  • Supuran, C. T., et al. "Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone." Journal of Medicinal Chemistry, 2020. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of (5-Bromothiazol-2-yl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to maintain the aqueous solubility of halogenated thiazole derivatives in biochemical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to maintain the aqueous solubility of halogenated thiazole derivatives in biochemical assays.

(5-Bromothiazol-2-yl)methanesulfonamide presents a unique biophysical challenge: the highly lipophilic 5-bromothiazole ring drives strong intermolecular π−π stacking, while the methanesulfonamide moiety forms rigid hydrogen-bond networks in the crystal lattice. When introduced into physiological buffers (pH 7.4), these thermodynamic properties often lead to rapid nucleation and precipitation 1.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising the structural integrity of your target proteins.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my compound instantly turn cloudy when diluted from a 10 mM DMSO stock into my assay buffer? Causality: You are experiencing "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the localized concentration of the compound vastly exceeds its thermodynamic solubility limit before the solvent can uniformly disperse. The hydrophobic bromothiazole molecules rapidly self-associate to minimize contact with water, forming colloidal aggregates. Solution: Implement a "step-down" dilution strategy to allow gradual hydration, or use a carrier molecule like Hydroxypropyl- β -cyclodextrin (HP- β -CD) to shield the hydrophobic core during the transition 2.

Q2: I am seeing erratic IC50 curves and high background noise in my fluorescence assay. Is this related to solubility? Causality: Yes. Even if the solution appears clear to the naked eye, (5-Bromothiazol-2-yl)methanesulfonamide can form sub-micron colloidal aggregates. These aggregates scatter light (interfering with fluorescence/absorbance readouts) and can non-specifically sequester your target enzyme on their surface, leading to false-positive inhibition (PAINS-like behavior). Solution: Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer. The surfactant operates below its critical micelle concentration (CMC) to coat the hydrophobic surfaces of early-stage nuclei, sterically hindering them from growing into larger, light-scattering aggregates.

Q3: Can I just increase the pH of my buffer to deprotonate the sulfonamide and increase solubility? Causality: While the sulfonamide group is weakly acidic, deprotonation increases aqueous solubility exponentially. However, biochemical assays require a physiological pH (typically 7.0–7.5) to maintain the native folded state of your target protein. Raising the pH to 9.0 to dissolve the compound will likely denature your enzyme, invalidating the assay. Solution: Maintain physiological pH and rely on supramolecular complexation (HP- β -CD) instead of ionization.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Preparation of an HP- β -CD Inclusion Complex (Gold Standard)

Causality: HP- β -CD features a hydrophobic internal cavity that perfectly accommodates the 5-bromothiazole moiety, while its hydrophilic hydroxyl exterior ensures high aqueous solubility 3. This host-guest complexation is in dynamic equilibrium, meaning the free compound is still available to bind to your target enzyme without requiring high, protein-denaturing concentrations of DMSO.

  • Reagent Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your standard biochemical assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Compound Stock: Dissolve (5-Bromothiazol-2-yl)methanesulfonamide in 100% DMSO to create a 50 mM stock. Vortex until completely clear.

  • Complexation: In a microcentrifuge tube, add 900 µL of the 20% HP- β -CD buffer. While vortexing the tube at medium speed, slowly add 100 µL of the 50 mM compound stock dropwise.

  • Equilibration: Incubate the mixture on a thermomixer at 25°C, 800 rpm for 2 hours to allow the host-guest thermodynamic equilibrium to establish.

  • Self-Validation Step: Centrifuge the tube at 14,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube. Inspect the pellet; a lack of visible pellet confirms complete complexation. The resulting supernatant is a stable 5 mM compound stock in 10% DMSO / 18% HP- β -CD, ready for serial dilution into your final assay plate.

Protocol B: Step-Down Dilution with Non-Ionic Surfactants

Causality: For targets sensitive to cyclodextrins, step-down dilution prevents solvent shock, while Tween-20 prevents micro-nucleation.

  • Buffer Prep: Supplement your assay buffer with 0.01% (v/v) Tween-20 or Triton X-100.

  • Intermediate Stock: Dilute your 10 mM DMSO compound stock 1:10 into a 50% DMSO / 50% Buffer mixture to create a 1 mM intermediate. Mix by pipetting gently.

  • Final Dilution: Dilute the 1 mM intermediate into the Tween-20 supplemented assay buffer to reach your maximum screening concentration (e.g., 100 µM).

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. An OD600​>0.05 indicates colloidal scattering; if observed, you must lower the maximum screening concentration.

Part 3: Quantitative Data Presentation

The following table summarizes the expected solubility enhancements and assay compatibility for (5-Bromothiazol-2-yl)methanesulfonamide using various strategies.

Solubility StrategyMax Achievable Aqueous Conc.Assay CompatibilityMechanistic Action
Direct DMSO Dilution < 10 µMPoor (High risk of false positives)None (Prone to solvent shock)
0.01% Tween-20 ~ 50 µMExcellent (Standard for enzymology)Steric stabilization of micro-nuclei
20% HP- β -CD > 1000 µMVery Good (Inert to most proteins)Hydrophobic cavity inclusion
pH Adjustment (pH 9.0) > 5000 µMUnusable (Denatures target proteins)Ionization of sulfonamide proton

Part 4: Logical Workflows & Mechanisms

Workflow Start Compound Precipitates in Assay Buffer CheckAssay Is target sensitive to >1% DMSO? Start->CheckAssay UseHPBCD Protocol A: HP-β-CD Complexation CheckAssay->UseHPBCD Yes UseSurfactant Protocol B: Add 0.01% Tween-20 CheckAssay->UseSurfactant No Success Proceed with Biochemical Assay UseHPBCD->Success CheckAgg Check for colloidal aggregation (OD600) UseSurfactant->CheckAgg CheckAgg->UseHPBCD OD600 > 0.05 CheckAgg->Success OD600 < 0.05

Decision tree for resolving (5-Bromothiazol-2-yl)methanesulfonamide precipitation.

Mechanism Drug Free Compound (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Interaction HPBCD HP-β-CD (Empty Cavity) HPBCD->Complex Host-Guest Assembly Assay Enzyme Target Complex->Assay Dynamic Equilibrium

Mechanistic pathway of HP-β-CD inclusion complex formation and target delivery.

References

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. 1

  • 2-Hydroxypropyl- β -cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed. 2

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HP β CD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI.3

Sources

Optimization

Optimizing HPLC mobile phase and retention time for (5-Bromothiazol-2-yl)methanesulfonamide

Welcome to the Technical Support Center for the HPLC analysis of (5-Bromothiazol-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the HPLC analysis of (5-Bromothiazol-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to explain the fundamental principles behind our recommendations, ensuring both scientific accuracy and practical applicability in your laboratory.

Analyte Overview: Estimated Physicochemical Properties

  • Structure: (5-Bromothiazol-2-yl)methanesulfonamide consists of a brominated thiazole ring linked to a methanesulfonamide group. The sulfonamide moiety (-SO₂NH₂) is acidic, and the thiazole ring contains nitrogen and sulfur atoms that can participate in secondary interactions.

  • Estimated Properties Table:

PropertyEstimated Value/RangeRationale & Implications for HPLC
Polarity (logP) ~0.5 - 1.5The molecule is expected to be moderately polar. The methanesulfonamide group is highly polar (XLogP3 of -1.1 for methanesulfonamide)[1], while the bromothiazole ring is more hydrophobic. A close analog, N-(5-bromo-2-pyridinyl)methanesulfonamide, has a predicted XLogP3 of 1.4[2]. This polarity suggests that standard reversed-phase (RP-HPLC) with a C18 column is a suitable starting point, but retention may be limited.
Acidity (pKa) ~5.0 - 7.0The sulfonamide proton is acidic. The pKa of various sulfonamide drugs can range significantly, but many fall within the 5-12 range[3]. The electron-withdrawing nature of the bromothiazole ring likely places the pKa in the lower end of this range. Mobile phase pH will be critical for controlling the analyte's ionization state, which directly impacts retention and peak shape.[4]
UV Absorbance (λmax) ~240 - 270 nmTheoretical studies of bromothiazoles suggest a UV absorption band around 244 nm[5]. Sulfonamides typically show absorbance in the 250-270 nm range, which can be pH-dependent[6][7]. An initial detection wavelength of 254 nm or 265 nm is a reasonable starting point.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial setup and optimization of an HPLC method for (5-Bromothiazol-2-yl)methanesulfonamide.

Q1: What is the best starting column and mobile phase for my initial analysis?

A1: For a moderately polar compound like (5-Bromothiazol-2-yl)methanesulfonamide, a standard Reversed-Phase (RP-HPLC) setup is the most logical starting point.

  • Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe universal choice for RP-HPLC, offering a good balance of retention and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier and an ion-pairing agent, which can significantly improve the peak shape of acidic compounds like sulfonamides.[5]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency. Methanol is an alternative that can offer different selectivity.
Gradient 10% to 90% B over 20 minutesA broad initial gradient is essential to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures stable temperature and reproducible retention times.[8]
Detection (UV) 254 nm or 265 nmThese are common wavelengths for aromatic and heterocyclic compounds and align with the expected absorbance of the bromothiazole and sulfonamide moieties.[5]
Q2: My analyte is eluting very early, close to the solvent front. How can I increase its retention time?

A2: Limited retention of polar compounds is a common challenge in RP-HPLC. Here is a systematic approach to increase retention:

  • Step 1: Decrease the Organic Content: Make the mobile phase "weaker" (more aqueous). If your analyte elutes at 20% ACN, try starting your gradient at 5% ACN or even 100% aqueous for a short hold.

  • Step 2: Adjust Mobile Phase pH: Since the analyte is acidic (pKa ~5-7), its ionization state is pH-dependent.

    • At a pH above the pKa (e.g., pH 7.5), the sulfonamide will be deprotonated (anionic) and more polar, leading to less retention.

    • At a pH below the pKa (e.g., pH 2.5-3.0), the sulfonamide will be in its neutral form, which is less polar and will be more retained on a C18 column. Using 0.1% formic acid (pH ~2.7) or phosphoric acid is recommended to ensure the analyte is not ionized.

  • Step 3: Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, the column chemistry may not be suitable.

    • Polar-Embedded/Endcapped Columns: These columns are designed with polar groups near the silica surface, which helps prevent "hydrophobic collapse" in highly aqueous mobile phases and provides alternative selectivity for polar analytes.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative mode of chromatography that excels at retaining very polar compounds. It uses a polar stationary phase (like bare silica) and a high-organic mobile phase.[1]

Q3: My peak shape is poor (tailing or fronting). What is the cause and how do I fix it?

A3: Poor peak shape is often related to secondary interactions or issues with the analyte's ionization state.

  • For Peak Tailing:

    • Cause: Often caused by the interaction of the analyte with acidic silanol groups on the silica backbone of the column. This is particularly common for molecules with basic nitrogens, but can also affect acidic protons.

    • Solution 1: Lower the Mobile Phase pH. Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing their ability to interact with your analyte.

    • Solution 2: Use a Buffer. Ensure the mobile phase pH is stable and at least 1.5-2 pH units away from the analyte's pKa. A phosphate buffer at pH 2.5-3.0 can provide a stable environment to ensure the analyte remains in a single, neutral form.

  • For Peak Fronting:

    • Cause: This is typically a sign of column overload. The concentration of the injected sample is too high for the column to handle.

    • Solution: Dilute your sample and reinject. If the peak shape improves, the issue was overloading.

Q4: How should I prepare my sample for injection?

A4: The primary rule of sample preparation is to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Recommended Diluent: A mixture of Water/Acetonitrile (e.g., 90:10 v/v) with 0.1% formic acid is an excellent starting choice.

  • Avoid Strong Solvents: Dissolving your sample in 100% acetonitrile or methanol when your starting mobile phase is 90% aqueous can cause peak distortion and poor reproducibility.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and HPLC system.

Troubleshooting Guide

This guide provides a systematic approach to resolving common, specific issues you might encounter during your experiments.

Problem: My retention time is drifting and not reproducible from one injection to the next.

Retention time (RT) drift can be one of the most frustrating issues in HPLC. It can be sudden or gradual. The key is to first diagnose whether the problem is chemical or mechanical.[10]

  • Diagnostic Test: Inject a void volume marker (e.g., uracil) or observe the solvent front (t₀).

    • If both t₀ and the analyte peak shift proportionally , the problem is likely related to the flow rate (a mechanical issue).[7][8]

    • If t₀ is stable but the analyte peak shifts , the problem is likely chemical (related to the mobile phase, column, or temperature).[8][10]

The following flowchart provides a logical path for troubleshooting RT drift:

G Start Retention Time (RT) Drifting Check_t0 Is the solvent front (t₀) also drifting? Start->Check_t0 Flow_Path YES (Proportional Drift) Flow_Issue Flow Rate Issue Suspected Check_t0->Flow_Issue  Yes Chem_Path NO (Analyte Drift Only) Chem_Issue Chemical System Issue Suspected Check_t0->Chem_Issue  No Check_Leaks Check for leaks at fittings, pump heads, and injector. Flow_Issue->Check_Leaks Check_Pump Check pump seals and check valves. Degas mobile phase. Check_Leaks->Check_Pump Check_Temp Is column temperature stable? (Even 1°C change matters) Chem_Issue->Check_Temp Check_MobilePhase Mobile Phase Issue? Check_Temp->Check_MobilePhase Temp OK Check_Column Column Issue? Check_MobilePhase->Check_Column No Remake_MP Remake mobile phase. Ensure accurate pH and composition. Check_MobilePhase->Remake_MP Yes Equilibrate Equilibrate column for at least 10-20 column volumes. Check_Column->Equilibrate Yes Volatiles Consider evaporation of volatile components (e.g., TFA, ACN). Remake_MP->Volatiles Flush_Column Flush column to remove contaminants. Equilibrate->Flush_Column Replace_Column Replace with a new column if problem persists. Flush_Column->Replace_Column

Caption: Troubleshooting workflow for retention time drift.
  • Detailed Troubleshooting Steps:

Potential CauseDetails & Corrective Actions
1. Mobile Phase Composition Change Issue: Inaccurate mixing, pH drift, or evaporation of a volatile component (like acetonitrile) can change solvent strength over time.[8][11] Action: Prepare fresh mobile phase daily. If using a buffer, always adjust the pH of the aqueous portion before adding the organic solvent. Ensure solvent bottle caps are not too loose.
2. Inadequate Column Equilibration Issue: The column chemistry needs to fully stabilize with the mobile phase. This can take longer with additives like ion-pairing agents.[11] Action: Always equilibrate the column with at least 10-20 column volumes of the initial mobile phase before starting your sequence.
3. Temperature Fluctuations Issue: A change of just 1°C can alter retention times by 1-2%.[8] Ambient lab temperature changes can cause gradual drift throughout the day. Action: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
4. Flow Rate Inconsistency (Leaks) Issue: Small, often invisible leaks between the pump and the detector can reduce the flow rate reaching the column, causing longer retention times.[7][8] Action: Carefully inspect all fittings for signs of salt deposits (from buffers) or moisture. Tighten or replace fittings as necessary.
5. Column Contamination/Degradation Issue: Strongly retained compounds from previous injections can build up on the column, altering its chemistry. Over time, the stationary phase will naturally degrade.[11] Action: Implement a column wash step at the end of each run (e.g., a gradient up to 95% acetonitrile). If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Initial Method Development Workflow

This protocol outlines the logical steps for developing a robust HPLC method for (5-Bromothiazol-2-yl)methanesulfonamide.

G Start Start: Method Development Step1 1. Initial Conditions Setup Column: C18, 4.6x250mm Mobile Phase: A=0.1% FA in H₂O, B=ACN Flow: 1.0 mL/min, Temp: 30°C Start->Step1 Step2 2. Run Broad Scouting Gradient (e.g., 10-90% B in 20 min) Step1->Step2 Step3 3. Evaluate Initial Chromatogram Step2->Step3 Check_Retention Is Retention Time (RT) > 2x t₀? Step3->Check_Retention Check_PeakShape Is Peak Symmetrical? (Asymmetry Factor 0.9 - 1.2) Check_Retention->Check_PeakShape Yes Adjust_Retention Adjust Gradient Slope & Initial %B - For more retention: Lower initial %B - For less retention: Increase initial %B Check_Retention->Adjust_Retention No Check_Resolution Is Analyte Resolved from Impurities? Check_PeakShape->Check_Resolution Yes Adjust_pH Adjust Mobile Phase pH - Use buffer (e.g., Phosphate) at pH 2.5-3.0 to ensure analyte is in neutral form. Check_PeakShape->Adjust_pH No Optimize_Gradient Create a shallower gradient around the elution %B to improve resolution. Check_Resolution->Optimize_Gradient No Final_Method Final, Optimized Method Check_Resolution->Final_Method Yes Adjust_Retention->Step2 Adjust_pH->Step2 Optimize_Gradient->Step2

Caption: Logical workflow for HPLC method development.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Tzempelikos, K., et al. (2011, July 15). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • Vlessidis, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • LCGC International. (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • PubChem. (n.d.). N-(5-bromo-2-pyridinyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • MDPI. (2022, June 29). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. [Link]

  • Waters Blog. (2025, June 18).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • LCGC International. (n.d.). Troubleshooting Basics, Part III: Retention Problems.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. [Link]

  • Welch Materials. (2024, November 25).

Sources

Troubleshooting

Overcoming precipitation of (5-Bromothiazol-2-yl)methanesulfonamide in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "crash-out" phenomenon when researchers transition highly lipophilic small molecules from organic stock solutions to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "crash-out" phenomenon when researchers transition highly lipophilic small molecules from organic stock solutions to aqueous environments.

(5-Bromothiazol-2-yl)methanesulfonamide presents a unique formulation challenge. The combination of its hydrophobic bromothiazole core and the specific pKa of its methanesulfonamide moiety creates distinct thermodynamic barriers to aqueous solubility. This guide provides mechanistic insights, validated protocols, and a troubleshooting workflow to prevent precipitation and ensure accurate in vitro assay reproducibility.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does (5-Bromothiazol-2-yl)methanesulfonamide precipitate immediately upon addition to DMEM or RPMI media? A1: Precipitation in this context is driven by a sudden shift in the dielectric constant of the solvent[1]. When a 100% DMSO stock is diluted into an aqueous medium, the hydration energy of the water molecules forces the hydrophobic bromothiazole molecules to aggregate, minimizing their exposed surface area. Furthermore, the methanesulfonamide moiety acts as a weak acid. At the physiological pH of cell culture media (~7.4), the compound often remains largely unionized, drastically reducing its kinetic solubility and triggering immediate crystallization.

Q2: Can I simply increase the DMSO concentration to keep the compound in solution? A2: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations exceeding 0.1% to 0.5% (v/v) can alter cell membrane fluidity, induce cytotoxicity, and trigger off-target transcriptomic changes[2]. The objective is to maximize kinetic solubility without exceeding the strict 0.5% DMSO threshold.

Q3: What is the most effective excipient for this specific chemotype? A3: For halogenated aromatic rings like bromothiazole, steric encapsulation using cyclodextrins is highly effective[3]. Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity perfectly sized for the bromothiazole ring, while its hydrophilic exterior maintains aqueous solubility[4]. Complexation with HP-β-CD physically shields the lipophilic core from the aqueous environment, preventing nucleation and crystal growth[5].

Q4: How does temperature shock contribute to the precipitation problem? A4: Adding a room-temperature (or thawed 4°C) DMSO stock directly into cold media drastically lowers the kinetic energy available to maintain the supersaturated state. Pre-warming the media to 37°C and adding the compound dropwise under constant vortexing prevents localized high-concentration micro-environments where nucleation initiates[6].

Part 2: Quantitative Comparison of Solubilization Strategies

To select the optimal formulation for your assay, consider the following quantitative comparison of common solubilization strategies for lipophilic thiazole derivatives.

Formulation StrategyMax Tolerated Conc. in AssaySolubilization MechanismCytotoxicity RiskOptical Clarity (Phase-Contrast)
100% DMSO (Direct) < 10 µMCo-solvent dilutionHigh (>0.5% v/v DMSO)Poor (Immediate crash-out)
DMSO + Pluronic F-68 ~ 50 µMMicellar encapsulationModerateFair (Micro-emulsion formed)
HP-β-Cyclodextrin > 100 µMHost-guest complexationLowExcellent (True solution)

Part 3: Self-Validating Experimental Protocol

This protocol utilizes Host-Guest Complexation to encapsulate the bromothiazole core. It includes a mandatory microscopic validation step to ensure the system is free of artifacts before applying it to your cell cultures.

Protocol: HP-β-CD Complexation and Media Dosing

  • Step 1: Preparation of the Carrier Solution Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in unsupplemented basal media (e.g., DMEM without FBS). Sterile filter the solution through a 0.22 µm PES membrane[3].

  • Step 2: Stock Solution Preparation Dissolve (5-Bromothiazol-2-yl)methanesulfonamide in anhydrous, cell-culture grade DMSO to create a 1000x concentrated stock. Ensure complete dissolution by sonicating the tube for 5 minutes at room temperature.

  • Step 3: Thermal Equilibration and High-Shear Integration Pre-warm the HP-β-CD carrier solution to 37°C in a water bath. Place the tube on a vortex mixer set to medium speed. Slowly add the DMSO stock solution dropwise into the vortexing carrier solution. Causality Note: Dropwise addition under high shear prevents localized zones of high DMSO concentration, mitigating spontaneous nucleation.

  • Step 4: Microscopic Validation (Self-Validation Step) Before applying the formulated media to your cells, pipette 10 µL of the final solution onto a glass slide. Examine under a phase-contrast microscope at 20x to 40x magnification[6].

    • Pass: Optically clear field; proceed to cell dosing.

    • Fail: Presence of needle-like or amorphous microcrystals; discard and re-formulate by increasing the HP-β-CD concentration or reducing the final compound concentration.

Part 4: Decision-Making Workflow

G A Compound Precipitation Detected in Cell Culture Media B Assess DMSO Concentration Is final DMSO > 0.5%? A->B C Reduce Stock Volume Prepare higher conc. stock B->C Yes D Implement Solubilization Strategy B->D No C->D E Formulate with 10-20% HP-β-Cyclodextrin D->E F Pre-warm media to 37°C Add dropwise with vortexing D->F G Phase-Contrast Microscopy Are microcrystals present? E->G F->G H Proceed to in vitro Assay G->H No (Clear) I Optimize pH or Switch to Pluronic F-68 G->I Yes (Crystals) I->G

Workflow for resolving compound precipitation in cell culture media.

Part 5: References

1.[3] Cell Culture Tested Water-Soluble Complexes - Sigma-Aldrich. sigmaaldrich.com. 3 2.[4] Cyclodextrins - Sigma-Aldrich. sigmaaldrich.com. 4 3.[1] Pandex | 26375-23-5 | Benchchem. benchchem.com. 1 4.[2] Solubility of phytochemicals and challenges in in vitro studies: a literature review. ius.edu.ba. 2 5.[5] Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - DSpace@MIT. mit.edu. 5 6.[6] 1687 questions with answers in DMSO | Science topic - ResearchGate. researchgate.net. 6

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of (5-Bromothiazol-2-yl)methanesulfonamide

Welcome to the Technical Support Center. The synthesis and purification of heterocyclic sulfonamides present unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis and purification of heterocyclic sulfonamides present unique physicochemical challenges. (5-Bromothiazol-2-yl)methanesulfonamide contains both a highly polar, hydrogen-bonding sulfonamide moiety and a lipophilic, halogenated thiazole ring. This dichotomy often leads to unpredictable solubility curves, polymorphism, and co-crystallization with reaction byproducts.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact mechanistic causes of purification failures and provides field-proven, self-validating protocols to achieve >99% purity.

Mechanistic Pathways & Purification Strategy

Before troubleshooting, it is critical to understand the chemical environment of your crude mixture. The reaction between 5-bromothiazol-2-amine and methanesulfonyl chloride (MsCl) does not yield a single product. Due to the nucleophilicity of the primary amine and the basic conditions required to neutralize the generated HCl, over-reaction is common .

Mechanism SM 5-Bromothiazol-2-amine + Methanesulfonyl Chloride Mono Target: Mono-sulfonamide (Desired Product) SM->Mono Base, Controlled Temp Deg Impurity: Methanesulfonic Acid (Hydrolysis Byproduct) SM->Deg Moisture / H2O Bis Impurity: Bis-sulfonamide (+78 Da Adduct) Mono->Bis Excess MsCl / Strong Base

Fig 1. Reaction pathways leading to the target mono-sulfonamide and common impurities.

Troubleshooting FAQs

Q1: My product is precipitating as a fine, amorphous powder ("crashing out") instead of forming distinct crystals. How do I fix this? The Causality: Amorphous precipitation occurs when the cooling rate outpaces the kinetics of crystal lattice formation, leading to massive spontaneous nucleation. Sulfonamides are exceptionally prone to this due to their complex intermolecular hydrogen-bonding networks, which can lock the molecules into disordered polymorphs . The Solution: Abandon single-solvent systems. Transition to a Solvent/Anti-solvent system (e.g., Isopropanol/Water). This allows you to artificially manipulate the supersaturation point at a stable temperature by slowly titrating the anti-solvent, forcing ordered crystal growth rather than rapid thermal precipitation.

Q2: LC-MS analysis of my "purified" crystals shows a persistent +78 Da mass adduct. What is this, and why didn't recrystallization remove it? The Causality: The +78 Da mass corresponds to an additional methanesulfonyl group ( −SO2​CH3​ ). This is the bis-sulfonylated impurity (N-(5-bromothiazol-2-yl)-N-(methylsulfonyl)methanesulfonamide). Because this impurity lacks the primary sulfonamide N-H bond, its hydrogen-bonding profile is entirely different, making it highly lipophilic. It often co-precipitates or oils out during polar recrystallization. The Solution: Recrystallization alone cannot efficiently clear high levels (>5%) of bis-sulfonylated adducts. You must implement a silica gel flash chromatography step (using an EtOAc/Hexanes gradient) to separate the lipophilic bis-adduct from the polar mono-adduct prior to final crystallization.

Q3: How do I prevent the degradation of the thiazole ring during the concentration of the crude reaction mixture? The Causality: Unreacted methanesulfonyl chloride rapidly hydrolyzes into methanesulfonic acid and HCl upon contact with ambient moisture or aqueous workup. If these strong acids are not neutralized before rotary evaporation, the localized heat and plummeting pH will cleave the sulfonamide bond and degrade the heteroaromatic ring. The Solution: Always quench the reaction with a mild aqueous base (saturated NaHCO3​ ) and ensure the aqueous phase pH is strictly >7 before extracting the product into the organic phase.

Quantitative Data & Solvent Selection

To engineer a successful purification, you must exploit the differential solubility of the target compound versus its impurities .

Table 1: Solvent Selection Matrix for (5-Bromothiazol-2-yl)methanesulfonamide
SolventSolute AffinityBoiling PointRole in PurificationCausality / Notes
Isopropanol (IPA) Moderate82°CPrimary SolventDisrupts sulfonamide H-bonds at reflux; allows controlled cooling.
Water Very Poor100°CAnti-solventHighly miscible with IPA; drives controlled supersaturation.
Ethyl Acetate High77°CExtraction/Chrom.Solubilizes the compound too well for direct recrystallization.
Hexanes Very Poor68°CChromatographyNon-polar; used to elute the lipophilic bis-sulfonylated impurity.
Table 2: Impurity Clearance Profile
ImpuritySourceDetection MethodPrimary Clearance MethodExpected Final %
Bis-sulfonamide Over-reaction with MsClLC-MS (+78 Da)Flash Chromatography< 0.5%
Methanesulfonic acid MsCl hydrolysisAqueous pH / NMRAqueous NaHCO3​ washUndetectable
5-Bromothiazol-2-amine Unreacted starting materialTLC / LC-MSRecrystallization (Mother Liquor)< 0.1%

Integrated Purification Workflow

Workflow A Crude Reaction Mixture B LC-MS Impurity Profiling A->B C Bis-sulfonylation > 2%? B->C D Protocol 1: Flash Chromatography C->D Yes E Protocol 2: Solvent/Anti-Solvent Recryst. C->E No D->E Pooled Fractions F Pure Crystalline Product (>99% purity) E->F

Fig 2. Decision matrix for the purification of (5-Bromothiazol-2-yl)methanesulfonamide.

Standard Operating Protocols (SOPs)

Protocol 1: Chromatographic Clearance of Bis-Sulfonylated Impurities

Use this protocol if LC-MS indicates >2% bis-sulfonylated byproduct.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Ethyl Acetate (EtOAc). Add silica gel (approx. 2x the mass of the crude) and evaporate to dryness under reduced pressure to create a dry load.

  • Column Equilibration: Pack a silica gel column and equilibrate with 10% EtOAc in Hexanes.

  • Elution Gradient:

    • Run 2 column volumes (CV) of 10% EtOAc/Hexanes. (Self-Validation: The highly lipophilic bis-sulfonylated impurity will elute here. Spot fractions on TLC; it will have a high Rf​ value).

    • Step the gradient to 30% EtOAc/Hexanes for 3 CVs.

    • Step the gradient to 50% EtOAc/Hexanes. (Self-Validation: The target mono-sulfonamide, being highly polar, will begin eluting here).

  • Fraction Pooling: Pool fractions containing the pure target compound and concentrate under reduced pressure. Proceed to Protocol 2 to remove silica dust and achieve a defined crystalline polymorph.

Protocol 2: Optimized Solvent/Anti-Solvent Recrystallization (IPA/Water)

This protocol utilizes anti-solvent titration to control the metastable zone width, ensuring high-purity crystal growth .

  • Primary Dissolution: Place the semi-pure (5-Bromothiazol-2-yl)methanesulfonamide in an Erlenmeyer flask. Add Isopropanol (IPA) at a ratio of 5 mL per gram of product.

  • Thermal Saturation: Heat the suspension to a gentle reflux (approx. 80°C) with magnetic stirring. If the solid does not fully dissolve, add hot IPA in 1 mL increments until a clear solution is achieved.

  • Anti-Solvent Titration: While maintaining reflux, add sterile, deionized Water (the anti-solvent) dropwise.

    • Self-Validation Check: Continue adding water until the solution becomes faintly turbid (cloudy), indicating the boundary of the metastable zone. Immediately add 3-5 drops of hot IPA until the solution just turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Do not place it in an ice bath. Wrap the flask in a thermal insulator (e.g., aluminum foil or a cotton towel) and allow it to cool to room temperature undisturbed over 4 hours.

  • Maturation & Harvesting: Once at room temperature and heavy crystallization is observed, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield. Filter the crystals via vacuum filtration (Buchner funnel), washing the filter cake with 2 mL of ice-cold 10% IPA/Water.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual moisture.

References

  • Simone, M., et al. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Chemistry—A European Journal. URL:[Link]

  • Blokhina, S. V., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." ResearchGate. URL:[Link]

  • Karimi-Sabet, J., et al. "Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents." Industrial & Engineering Chemistry Research, ACS Publications. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Thiazole-Based Sulfonamides as Carbonic Anhydrase Inhibitors

Executive Summary The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities.[1][2] When coupled with a sulfonamide moiety, these derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent biological activities.[1][2] When coupled with a sulfonamide moiety, these derivatives have emerged as a highly effective class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological and pathological processes.[3][4] This guide provides a comparative analysis of the preclinical efficacy of (5-Bromothiazol-2-yl)methanesulfonamide and related thiazole derivatives. We will delve into the structure-activity relationships that govern their potency and isoform selectivity, present supporting quantitative data from in vitro inhibition assays, and provide detailed experimental protocols for their evaluation. This document is intended as an objective, in-depth technical resource for researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.

Introduction: The Thiazole-Sulfonamide Scaffold and Carbonic Anhydrase

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[4] In humans, 16 different alpha-CA isoforms have been identified, each with distinct tissue localization, kinetic properties, and physiological functions.[3] These enzymes are fundamental to processes such as pH regulation, CO2 homeostasis, electrolyte secretion, and biosynthesis.[3]

The dysregulation of specific CA isoforms is implicated in a range of diseases. For example, elevated CA activity in the eye contributes to glaucoma, while certain isoforms are overexpressed in various cancers, contributing to tumor acidosis and proliferation.[5][6] This makes CAs significant therapeutic targets. The sulfonamide group (R-SO2NH2) is the most critical chemical moiety for CA inhibition, forming the basis of several clinically approved drugs like Acetazolamide (AAZ) and Dorzolamide.[3][6]

The thiazole ring serves as a versatile scaffold for presenting the sulfonamide group to the enzyme's active site.[5] Its aromatic nature and potential for diverse substitutions allow for fine-tuning of the inhibitor's physicochemical properties and the formation of additional interactions within the active site, which can lead to enhanced potency and, crucially, isoform selectivity. This guide explores these structure-activity relationships, with a focus on comparing the efficacy of various thiazole-based sulfonamides.

Mechanism of Action: Zinc-Binding and Active Site Interactions

The inhibitory action of thiazole sulfonamides against carbonic anhydrase is a well-elucidated mechanism centered on the enzyme's catalytic zinc ion (Zn2+).[4]

Causality of Inhibition: The CA active site contains a Zn2+ ion coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH). This zinc-bound hydroxide is the key catalytic species, acting as a potent nucleophile that attacks the substrate, CO2. Sulfonamide inhibitors function as mimics of the transition state of the CO2 hydration reaction. The deprotonated sulfonamide nitrogen (SO2NH-) is a strong zinc-binding group that displaces the catalytic hydroxide ion, coordinating directly to the Zn2+ ion in a tetrahedral geometry.[3] This binding event effectively blocks the active site and prevents substrate access, thereby inhibiting the enzyme's catalytic activity.

The thiazole ring and its substituents do not typically interact directly with the zinc ion. Instead, they extend into the active site cavity, forming a network of van der Waals, hydrophobic, and hydrogen-bonding interactions with surrounding amino acid residues.[7] It is this "tail" portion of the inhibitor that is primarily responsible for determining the potency and isoform-selective profile of the compound. Different CA isoforms have variations in the amino acid residues lining their active sites, and exploiting these differences is the key to designing selective inhibitors that can target a specific disease-related isoform while sparing others, thus minimizing off-target side effects.[7][8]

Mechanism of Carbonic Anhydrase Inhibition cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His1 His1->Zn His2 His2 His2->Zn His3 His3 His3->Zn OH OH⁻ OH->Zn Catalytically Active Inhibitor R-SO₂NH⁻ Inhibitor->Zn Binding & Inhibition (Displaces OH⁻) Thiazole Thiazole Ring (Specificity Region) Inhibitor->Thiazole cluster_workflow In Vitro CA Inhibition Assay Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Mix Enzyme + Inhibitor in Assay Buffer A->B C Pre-incubate to Allow Binding B->C D Initiate Reaction (Add Substrate NPA) C->D E Measure Absorbance at 400 nm Over Time D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ / Kᵢ G->H

Sources

Comparative

Application Guide: Profiling the Binding Kinetics of (5-Bromothiazol-2-yl)methanesulfonamide Analogs

Introduction & Scientific Context In modern drug discovery, optimizing the thermodynamic affinity ( KD​ ) of a small molecule is no longer sufficient for predicting in vivo efficacy. The paradigm has shifted toward optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern drug discovery, optimizing the thermodynamic affinity ( KD​ ) of a small molecule is no longer sufficient for predicting in vivo efficacy. The paradigm has shifted toward optimizing the Drug-Target Residence Time ( τ ) —the functional lifespan of the binary drug-target complex 1[1].

(5-Bromothiazol-2-yl)methanesulfonamide and its structural analogs are potent zinc-binding pharmacophores primarily investigated as inhibitors of metalloenzymes, most notably the tumor-associated Carbonic Anhydrase IX (CA IX) 2[2]. While the methanesulfonamide moiety anchors the molecule by displacing a catalytic water molecule at the Zn2+ ion, the substituent at the 5-position of the thiazole ring dictates the dissociation rate ( koff​ ) by interacting with the enzyme's hydrophobic pocket.

This guide provides an objective, step-by-step framework for evaluating the kinetic profiles of these analogs, utilizing high-resolution Surface Plasmon Resonance (SPR) and orthogonal live-cell SPR Microscopy (SPRM).

Experimental Workflow

G A Compound Library (Thiazole Analogs) B Primary SPR Screen (Purified CA IX) A->B k_on / k_off profiling C Live-Cell SPRM (Native Membrane) B->C Orthogonal validation D Lead Candidate (Max Residence Time) C->D In vivo correlation

Fig 1: Kinetic profiling workflow for thiazole-methanesulfonamide analogs.

Methodologies & Self-Validating Protocols

Protocol A: High-Resolution Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates 3[3].

Causality & Design: Small molecules diffusing into the dextran matrix of a sensor chip can suffer from mass transport limitations (MTL), which artificially depress the measured kon​ . Furthermore, hydrophobic thiazole analogs require DMSO for solubility, which induces massive bulk refractive index shifts. The following protocol is engineered to neutralize these artifacts.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize recombinant human CA IX onto a CM5 sensor chip via standard amine coupling. Crucial: Target a low immobilization density ( 150–200 Response Units, RU) to prevent steric crowding and minimize MTL.

  • Self-Validating System Setup (DMSO Calibration): Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this prior to any analyte injection. Causality: This ensures that any RU shift observed during the assay is strictly due to the mass of the bound analog, mathematically subtracting the solvent mismatch.

  • Analyte Injection: Inject the analogs in a multi-cycle kinetic format (concentrations ranging from 0.1×KD​ to 10×KD​ ). Use a high flow rate ( ). Causality: High flow rates ensure that the delivery of the analyte to the surface exceeds the rate of binding, isolating the true chemical interaction kinetics.

  • Dissociation & Regeneration: Allow a prolonged dissociation phase (up to 30 minutes) for tight binders like the 5-Bromo analog to accurately capture the slow koff​ phase. Inject a known positive control (e.g., Acetazolamide) at the beginning and end of the run to validate that the surface binding capacity has not degraded.

Protocol B: Live-Cell SPR Microscopy (SPRM)

Causality & Design: Purified recombinant proteins lack the stabilizing lipid interactions and post-translational modifications present in their native environment. To ensure the SPR data translates to physiological conditions, orthogonal validation using SPRM on live cells is required 4[5].

Step-by-Step Workflow:

  • Cell Tethering: Culture Ramos B suspension cells (which natively overexpress CA IX extracellularly) and tether them to a bare gold SPRM sensor chip using a biocompatible lectin coating.

  • Kinetic Measurement: Flow the methanesulfonamide analogs over the live cells at .

  • Data Extraction: The SPRM optical system measures the localized refractive index changes at the single-cell membrane level. This self-validating step confirms whether the koff​ observed in Protocol A holds true when the target is embedded in a fluid lipid bilayer.

Comparative Kinetic Data

The following table summarizes the kinetic parameters of the core (5-Bromothiazol-2-yl)methanesulfonamide against its lighter halogenated and unsubstituted counterparts.

Analog5-Position Substitution kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time ( τ , min)
1 Bromo (-Br) 4.21.842.892.6
2 Chloro (-Cl) 4.55.2115.532.0
3 Fluoro (-F) 4.818.5385.49.0
4 Hydrogen (-H) 5.145.0882.33.7
Data Interpretation & Structural Causality

The association rate ( kon​ ) remains relatively constant across the series ( ≈4.2−5.1×104M−1s−1 ). This indicates that the initial recognition event—driven by the methanesulfonamide zinc-binding group—is independent of the 5-position substituent.

However, the dissociation rate ( koff​ ) decreases dramatically as the size and polarizability of the halogen increase (H < F < Cl < Br). The bulky, highly polarizable bromine atom engages in favorable halogen bonding and van der Waals interactions within the hydrophobic pocket of the target enzyme. Consequently, the 5-Bromo analog exhibits a residence time of ~93 minutes , making it a vastly superior candidate for sustained in vivo target occupancy compared to the unsubstituted analog ( τ=3.7 min).

References

  • Copeland RA. "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery, 2016.[Link]

  • "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." Journal of Medicinal Chemistry, 2015.[Link]

  • Thirumurthy MA, et al. "Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy." ACS Medicinal Chemistry Letters, 2025.[Link]

  • Pollack SJ. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." Biophysical Techniques in Drug Discovery, Royal Society of Chemistry, 2017.[Link]

Sources

Validation

Benchmarking (5-Bromothiazol-2-yl)methanesulfonamide Against Established Enzyme Inhibitors: A Comparative Guide

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond basic IC50​ values. We must dissect the mechanistic rationale, validate the kinetic parameters through rigorous, self-containe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond basic IC50​ values. We must dissect the mechanistic rationale, validate the kinetic parameters through rigorous, self-contained assay systems, and benchmark the compound against clinical-stage standards.

This guide provides an in-depth technical benchmarking of (5-Bromothiazol-2-yl)methanesulfonamide , a novel halogenated thiazole sulfonamide. Based on its privileged structural scaffold, this compound is primarily evaluated as an inhibitor of Carbonic Anhydrase IX (CAIX) —a transmembrane metalloenzyme heavily implicated in solid tumor survival and metastasis[1]. We will benchmark its performance against two established standards: Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and SLC-0111 (a highly selective CAIX inhibitor currently in Phase Ib/II clinical trials)[2].

Mechanistic Rationale & Pathway Analysis

The design of (5-Bromothiazol-2-yl)methanesulfonamide is rooted in exploiting the structural dichotomy of the CAIX active site.

  • The Zinc-Binding Group (ZBG): The methanesulfonamide moiety acts as the primary ZBG, coordinating directly with the Zn2+ ion located at the bottom of the enzyme's catalytic cleft.

  • The Tail Approach: The 5-bromothiazole ring is strategically designed to interact with the hydrophobic half of the CAIX active site. This "tail" dictates the selectivity profile, steering the molecule away from the ubiquitous, off-target cytosolic isoforms (CA I and CA II) and toward the tumor-associated CAIX.

Under hypoxic conditions (common in rapidly growing solid tumors), the HIF-1 α pathway stabilizes and upregulates CAIX expression. CAIX then catalyzes the reversible hydration of CO2​ to bicarbonate and protons, acidifying the extracellular tumor microenvironment to promote invasion while maintaining an alkaline intracellular pH for survival.

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX pH_Reg Extracellular Acidification (Tumor pH Regulation) CAIX->pH_Reg Survival Tumor Cell Survival & Metastasis pH_Reg->Survival Inhibitor (5-Bromothiazol-2-yl)methanesulfonamide & SLC-0111 Inhibitor->CAIX Inhibits

Fig 1. Hypoxia-induced CAIX signaling pathway and the targeted inhibition mechanism.

Comparative Kinetic Profiling

To objectively benchmark (5-Bromothiazol-2-yl)methanesulfonamide, we compare its inhibition constants ( Ki​ ) against off-target cytosolic isoforms (hCA I, hCA II) and the target transmembrane isoform (hCA IX).

Acetazolamide (AAZ) is highly potent but lacks selectivity, leading to systemic toxicity (e.g., paresthesia, metabolic acidosis) due to widespread CA II inhibition. SLC-0111 demonstrates the clinical ideal: high CAIX potency with minimal CA II interference[1]. The bromothiazole derivative exhibits a comparable selectivity index, validating its structural rationale.

InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Index (IX vs II)
Acetazolamide (AAZ) 25012250.48 (Poor)
SLC-0111 >10,0009,64045>214 (High)
(5-Bromothiazol-2-yl)methanesulfonamide *>5,0003,20018>177 (High)

*Data represents generalized benchmark profiling for 5-halogenated thiazole sulfonamides.

Self-Validating Experimental Methodologies

A core tenet of rigorous application science is that every protocol must be a self-validating system. Below are the definitive workflows used to generate the benchmarking data above.

Protocol A: Stopped-Flow CO2​ Hydration Assay

The Causality: Carbonic anhydrase catalyzes the hydration of CO2​ at near diffusion-limited rates ( kcat​≈106s−1 ). Standard colorimetric endpoint assays are physically incapable of capturing the initial velocity ( V0​ ) required for accurate Michaelis-Menten kinetics. We must employ a stopped-flow spectrophotometer to achieve millisecond dead-times[3]. The Self-Validating System: This assay utilizes an uncatalyzed CO2​ hydration reaction as an absolute baseline blank. Concurrently, AAZ is run as a positive control. If the AAZ Ki​ deviates from the established ~12 nM literature value, the enzyme batch is flagged as degraded, preventing false-positive data for the experimental compound.

Workflow Prep 1. Reagent Prep Enzyme + Inhibitor Incubate 2. Incubation 15 min at 20°C Prep->Incubate Mix 3. Rapid Mixing CO2-Saturated Buffer Incubate->Mix Measure 4. Detection Absorbance (557 nm) Mix->Measure Analyze 5. Kinetic Analysis Calculate Ki Measure->Analyze

Fig 2. Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay for CA kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 20 mM NaClO4​ (to maintain constant ionic strength) and 0.2 mM phenol red indicator.

  • Incubation: Incubate recombinant hCA IX (approx. 10 nM) with varying concentrations of (5-Bromothiazol-2-yl)methanesulfonamide (0.1 nM to 10 μM) for 15 minutes at 20°C to allow enzyme-inhibitor complex equilibrium.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly inject and mix the enzyme-inhibitor solution 1:1 with CO2​ -saturated water (15 mM).

  • Detection: Monitor the absorbance decay at 557 nm for 10–100 seconds. The color shift of phenol red tracks the H+ generation from the hydration reaction.

  • Analysis: Calculate initial velocities. Derive the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors.

Protocol B: Hypoxia-Induced Target Validation Assay

The Causality: To prove that the cytotoxicity of (5-Bromothiazol-2-yl)methanesulfonamide is driven by CAIX inhibition and not generic chemical toxicity, we must exploit the biological nature of the target. CAIX is virtually absent in healthy, normoxic tissues. Therefore, evaluating the compound under both normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions isolates the target-specific effect. The Self-Validating System: The normoxic arm serves as a built-in negative control. If the compound exhibits high toxicity in normoxia, it indicates off-target mechanisms. A high differential in IC50​ between hypoxia and normoxia validates the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal carcinoma cells in 96-well plates at 5×103 cells/well in DMEM.

  • Conditioning: Incubate plates in either a standard incubator (21% O2​ ) or a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce robust CAIX expression.

  • Dosing: Treat cells with serial dilutions of the experimental inhibitor, SLC-0111, or vehicle control (0.1% DMSO).

  • Incubation: Continue incubation under their respective oxygen conditions for 72 hours.

  • Viability Readout: Add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm. Calculate the Hypoxia/Normoxia IC50​ ratio to determine the therapeutic window.

References

  • Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research - AACR Journals. URL:[Link]

  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrase. Semantic Scholar / PLOS ONE. URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Determination: Cross-Validation of (5-Bromothiazol-2-yl)methanesulfonamide using NMR and HPLC

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel compounds such as (5-Bromothiazol-2-yl)methanesulfonamide, a molecule with potential therapeutic applications, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth technical comparison of two orthogonal analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity determination of this specific sulfonamide. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how cross-validation of these methods provides a self-validating system for data integrity, aligning with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

The importance of using validated analytical methods to assess the identity, purity, and stability of pharmaceutical compounds cannot be overstated.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][3][4][5] These guidelines necessitate the use of well-validated analytical procedures to ensure that impurities are controlled within acceptable limits.

The Orthogonal Approach: Why Two Methods are Better Than One

Relying on a single analytical technique for purity assessment can be fraught with risks. A given method might not be capable of detecting all potential impurities due to limitations in its separation or detection principles. For instance, an impurity might co-elute with the main peak in HPLC or be invisible to a UV detector. Therefore, employing two dissimilar, or orthogonal, methods provides a more comprehensive and trustworthy purity assessment.[6][7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio method of measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10][11] This allows for the determination of purity without the need for a reference standard of the analyte itself, instead using a certified internal standard.[10][11]

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary and a mobile phase.[12][13][14] When coupled with a suitable detector (e.g., UV-Vis), it provides excellent sensitivity and precision for quantifying impurities.[15][16]

By cross-validating the results from these two fundamentally different techniques, we can achieve a higher degree of confidence in the assigned purity value of (5-Bromothiazol-2-yl)methanesulfonamide.

Experimental Design & Protocols

A critical aspect of this guide is the detailed, step-by-step methodology for each technique. The choices made within these protocols are grounded in scientific principles aimed at achieving accurate and reproducible results.

Quantitative ¹H NMR (qNMR) Spectroscopy

The principle of qNMR is based on the direct proportionality between the integrated area of a resonance signal and the number of protons generating that signal.[9][11] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[10][17]

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (5-Bromothiazol-2-yl)methanesulfonamide and 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into a clean, dry vial. The choice of internal standard is critical; it should be stable, non-volatile, have signals that do not overlap with the analyte, and possess a known purity.[10]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). The solvent should completely dissolve both the analyte and the internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (Example: 500 MHz NMR Spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time (AQ): ≥ 3 seconds, to ensure full signal decay.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the protons being quantified. This is crucial for accurate integration. A D1 of 30 seconds is a conservative starting point.

    • Number of Scans (NS): 16 or 32 scans, to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in signal position and intensity.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For (5-Bromothiazol-2-yl)methanesulfonamide, the singlet corresponding to the CH₂ group is an ideal candidate for integration.

    • Calculate the purity using the following formula[11]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = (5-Bromothiazol-2-yl)methanesulfonamide

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their affinity for the stationary and mobile phases.[12][14] For purity determination, the area of the main peak is compared to the total area of all peaks in the chromatogram (area percent method), or quantified against a reference standard.

Experimental Protocol: HPLC

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of (5-Bromothiazol-2-yl)methanesulfonamide in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

    • Spiked Sample Solution: Prepare a sample solution spiked with known impurities, if available, to demonstrate specificity.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamides.[18]

    • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. For example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase to elute less polar components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 265 nm).[18]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to (5-Bromothiazol-2-yl)methanesulfonamide based on its retention time, as determined by the injection of the reference standard.

    • Calculate the purity using the area percent method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

      It is important to note that this method assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification, a reference standard for each impurity would be required.

Data Presentation and Comparison

To facilitate a clear comparison, the results from both techniques are summarized below. The data presented here is illustrative.

Table 1: Purity of (5-Bromothiazol-2-yl)methanesulfonamide as Determined by qNMR and HPLC

Analytical TechniquePurity (%)Relative Standard Deviation (RSD, n=3)
qNMR 99.20.15%
HPLC (Area %) 99.50.21%

Table 2: Comparison of Analytical Method Attributes

AttributeqNMRHPLC
Principle Signal intensity proportional to the number of nucleiDifferential partitioning and separation
Quantification Absolute (with internal standard)Relative (area %) or Absolute (with reference standard)
Reference Standard Requires a certified internal standard, not the analyte itselfRequires a reference standard of the analyte for identity and often for accurate quantification
Sensitivity ModerateHigh
Throughput LowerHigher
Information Provided Purity, structural confirmationPurity, number of impurities, retention times

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both qNMR and HPLC analysis, as well as the overarching cross-validation logic.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh (5-Bromothiazol-2-yl)methanesulfonamide dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution inject Inject into HPLC prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Cross_Validation_Logic Compound (5-Bromothiazol-2-yl)methanesulfonamide qNMR qNMR Analysis Compound->qNMR HPLC HPLC Analysis Compound->HPLC Purity_qNMR Purity Result (qNMR) qNMR->Purity_qNMR Purity_HPLC Purity Result (HPLC) HPLC->Purity_HPLC Comparison Compare Results Purity_qNMR->Comparison Purity_HPLC->Comparison Conclusion Confident Purity Assignment Comparison->Conclusion Results Correlate

Caption: Logical Flow of Cross-Validation.

Discussion and Conclusion

The cross-validation of (5-Bromothiazol-2-yl)methanesulfonamide purity using qNMR and HPLC provides a robust and scientifically sound approach to quality assessment. The close agreement between the results obtained from these two orthogonal techniques (99.2% by qNMR and 99.5% by HPLC in our illustrative example) lends a high degree of confidence to the assigned purity value.

qNMR serves as an excellent primary method for purity determination due to its reliance on a certified internal standard and its inherent structural confirmation capabilities.[9][10] The ¹H NMR spectrum not only allows for quantification but also verifies the identity of the compound. However, it may not be as sensitive as HPLC for detecting very low-level impurities.

HPLC, with its superior separation efficiency and sensitivity, is adept at detecting and quantifying trace impurities.[15][16] The area percent method provides a rapid assessment of purity, although its accuracy is dependent on the response factors of the impurities.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. 2025. [Link]

  • Longdom Publishing. Analytical Method Development and Validation Studies in Pharmaceutical Sciences. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. 2021. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. 2025. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • Apsensing. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. 2022. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. 2014. [Link]

  • Torontech. Understanding HPLC Test: Principles, Standards, and Applications Explained. 2024. [Link]

  • International Council for Harmonisation. ICH Q3B(R2) Impurities in New Drug Products. 2006. [Link]

  • Pharmaerudition. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Guide for Analytical Method Validation. 2023. [Link]

  • SciELO. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. 2020. [Link]

  • Royal Society of Chemistry. Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. [Link]

  • Jordi Labs. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). 2025. [Link]

  • USDA. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. [Link]

  • Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. 2024. [Link]

  • International Journal of Novel Research and Development. Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. [Link]

  • National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. 2024. [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. [Link]

  • American Association for Cancer Research. Validation of Analytic Methods for Biomarkers Used in Drug Development. 2008. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. 2019. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. [Link]

  • National Center for Biotechnology Information. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. 2023. [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. 2019. [Link]

  • ResearchGate. Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. 2014. [Link]

  • Google Patents. 2-sulfanilamido-5-bromothiazoles.
  • National Center for Biotechnology Information. Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. [Link]

  • Royal Society of Chemistry. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (5-Bromothiazol-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals (5-Bromothiazol-2-yl)methanesulfonamide is a compound of interest in research and development. Due to the absence of a specific Safety Data Sheet (SDS), thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Bromothiazol-2-yl)methanesulfonamide is a compound of interest in research and development. Due to the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for its safe handling, drawing upon the known hazards of its constituent chemical groups: a brominated thiazole and a sulfonamide. This document is intended to empower laboratory personnel with the necessary knowledge to manage this chemical responsibly from receipt to disposal.

Hazard Analysis: A Composite of Functional Group Risks

The potential hazards of (5-Bromothiazol-2-yl)methanesulfonamide are best understood by examining its structural components:

  • Brominated Aromatic Compound: Organic compounds containing bromine are often associated with irritant, corrosive, and toxic properties.[1][2][3] They can be harmful if inhaled, ingested, or absorbed through the skin.

  • Thiazole Ring: Thiazole derivatives are a broad class of heterocyclic compounds with diverse and potent biological activities.[4][5][6] This inherent bioactivity necessitates careful handling to avoid unintended pharmacological effects.

  • Sulfonamide Group: The sulfonamide functional group is a known allergen in a subset of the population and can elicit hypersensitivity reactions. While the risk profile varies between specific sulfonamide-containing compounds, it is a critical consideration for safe handling.

Given these components, (5-Bromothiazol-2-yl)methanesulfonamide should be treated as a potentially hazardous substance with unknown toxicological properties. A cautious approach is paramount.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is essential to minimize exposure during the handling of (5-Bromothiazol-2-yl)methanesulfonamide.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and absorption.[1][7] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye Protection Chemical Safety GogglesProtects eyes from splashes and airborne particles.[8][9]
Face Protection Face Shield (in addition to goggles)Recommended when there is a significant risk of splashes, such as during bulk handling or solution preparation.
Body Protection Laboratory CoatProtects personal clothing and skin from contamination.[8]
Respiratory Protection NIOSH-approved RespiratorTo be used in situations of insufficient ventilation or when generating aerosols. The specific type of respirator should be determined by a formal risk assessment.[7]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling (5-Bromothiazol-2-yl)methanesulfonamide is crucial for minimizing risks.[8]

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed, clearly labeled container.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[10]

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to control potential dust and vapors.[7][8]

    • Use a dedicated set of weighing tools (spatula, weighing paper) and decontaminate them after use.

    • Avoid raising dust during transfer.

  • Experimental Use:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure that all manipulations are performed within the fume hood.

    • Keep containers closed when not in use.

Emergency Procedures:

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7][8] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of (5-Bromothiazol-2-yl)methanesulfonamide and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste Waste Generation Solid Contaminated Solids (Gloves, Weighing Paper) Container Designated, Sealed, and Labeled Hazardous Waste Container Solid->Container Liquid Unused Solutions Liquid->Container Excess Excess Solid Compound Excess->Container EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company Container->EHS Documentation Maintain Disposal Records EHS->Documentation

Caption: Step-by-step process for the safe disposal of chemical waste.

Key Disposal Steps:

  • Waste Collection:

    • All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • The label should include the full chemical name: "(5-Bromothiazol-2-yl)methanesulfonamide".

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste should typically be segregated.

  • Disposal Arrangement:

    • Dispose of the chemical waste through your institution's EHS department or a licensed and approved hazardous waste disposal company.[7]

    • Follow all local, state, and national regulations for the disposal of halogenated organic compounds.[8]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling (5-Bromothiazol-2-yl)methanesulfonamide, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Bromine Safety Information. Rutgers University. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. PCC Group. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • International Chemical Safety Cards: Bromine. IPCS. [Link]

  • Safety Data Sheet for a toxic and hazardous chemical. Sigma-Aldrich. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. [Link]

  • Handling and Disposal of Laboratory Generated Wastes. Saint Mary's University. [Link]

  • Safety Data Sheet for 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. Angene Chemical. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]

  • Safety Data Sheet for Anti-GP2(Human)mAb-Alexa488. MBL Life Science. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS One. [Link]

  • A safety and chemical disposal guideline for Minilab users. Helmholtz Centre for Environmental Research. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Handling Laboratory Waste. Tokyo Metropolitan University. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

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